molecular formula C5H8N2 B1313454 4-ethyl-1H-pyrazole CAS No. 17072-38-7

4-ethyl-1H-pyrazole

Cat. No.: B1313454
CAS No.: 17072-38-7
M. Wt: 96.13 g/mol
InChI Key: IHNXHUNMFYXQCG-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazole (CAS 17072-38-7) is a high-purity organic compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. It is supplied as a solid that should be stored sealed in a dry environment at room temperature . As a member of the pyrazole family, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are a pharmacologically significant active scaffold and are considered a privileged structure in drug discovery . These compounds are found in a wide range of therapeutic agents, including the potent anti-inflammatory drug celecoxib, the antipsychotic CDPPB, the anti-obesity drug rimonabant, and the antidepressant fezolamide . The pyrazole nucleus is a common feature in molecules exhibiting diverse biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties . This makes this compound a valuable intermediate for researchers synthesizing novel compounds for biological screening. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNXHUNMFYXQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513322
Record name 4-Ethyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17072-38-7
Record name 4-Ethyl-1H-pyrazole
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Record name 4-Ethyl-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to 4-ethyl-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, prized for its versatile reactivity and significant presence in a myriad of bioactive compounds.[1] Among its numerous derivatives, 4-ethyl-1H-pyrazole emerges as a strategic building block, offering a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of this compound, moving beyond theoretical knowledge to deliver field-proven insights into its synthesis, characterization, and practical applications. As senior application scientists, our goal is to not only present protocols but to elucidate the underlying chemical principles that ensure success and reproducibility in the laboratory.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. This compound is a five-membered aromatic heterocycle distinguished by an ethyl substituent at the C4 position.

PropertyValueSource
Molecular Formula C₅H₈N₂PubChem[2]
Molecular Weight 96.13 g/mol PubChem[2]
CAS Number 17072-38-7Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
InChI Key IHNXHUNMFYXQCG-UHFFFAOYSA-NPubChem[2]
Canonical SMILES CCC1=CNN=C1PubChem[2]

These fundamental data points are the anchors for all subsequent analytical and synthetic endeavors. The molecular weight is critical for accurate reagent quantification, while the SMILES and InChI strings provide a machine-readable format for database searches and computational modeling.

Synthesis of this compound: A Strategic Approach

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis being a classic and reliable method.[4] This approach typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific synthesis of this compound, a logical precursor would be a 1,3-dicarbonyl compound bearing an ethyl group at the 2-position.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway to this compound. The pyrazole ring can be disconnected at the N-N and C-N bonds, leading back to hydrazine and a suitable 1,3-dicarbonyl equivalent.

Retrosynthesis of this compound This compound This compound Disconnect C-N / N-N Disconnection This compound->Disconnect Hydrazine Hydrazine Precursor Ethyl-substituted 1,3-dicarbonyl equivalent Disconnect->Hydrazine Disconnect->Precursor

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol: Synthesis from 2-ethylmalondialdehyde

Materials:

  • 2-ethyl-1,3-propanediol

  • Oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Hydrazine hydrate or hydrazine hydrochloride

  • Anhydrous solvent (e.g., ethanol, acetic acid)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Preparation of 2-ethylmalondialdehyde (or a suitable precursor): The choice of starting material is critical. A common strategy is the oxidation of a corresponding 1,3-diol. In this case, 2-ethyl-1,3-propanediol would be the ideal precursor. A mild oxidation, such as a Swern or PCC oxidation, is recommended to avoid over-oxidation to the carboxylic acid. The resulting 2-ethylmalondialdehyde is often used immediately in the next step due to its potential instability.

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 2-ethylmalondialdehyde in a suitable solvent like ethanol or acetic acid.

    • Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature. The choice of hydrazine salt (e.g., hydrate vs. hydrochloride) can influence the reaction rate and workup procedure. Hydrazine hydrate is often sufficient, but in some cases, an acid catalyst may be beneficial.

    • After the initial addition, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the pyrazole product will indicate the reaction's progression.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the pyrazole product. The polarity of the eluent system should be optimized based on TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Rationale Behind Experimental Choices:

  • Solvent Selection: Ethanol and acetic acid are commonly used solvents for Knorr-type syntheses as they are polar enough to dissolve the reactants and facilitate the reaction without interfering with the cyclization.

  • Control of Reactant Stoichiometry: A slight excess of hydrazine can be used to ensure the complete conversion of the dicarbonyl compound.

  • Purification Method: Column chromatography is a standard and effective method for purifying small organic molecules like pyrazoles, allowing for the separation of the product from any unreacted starting materials or side products.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is paramount for confirming its identity and purity. While experimental spectra for this specific molecule are not widely published, the expected spectral data can be predicted based on the known chemical shifts and fragmentation patterns of similar pyrazole derivatives.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- Two singlets in the aromatic region for the C3-H and C5-H protons of the pyrazole ring.- A broad singlet for the N-H proton, which may be exchangeable with D₂O.
¹³C NMR - Two signals in the aliphatic region for the CH₃ and CH₂ of the ethyl group.- Three signals in the aromatic region for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon will be a quaternary signal.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of 96.13 g/mol .- Fragmentation patterns involving the loss of the ethyl group or cleavage of the pyrazole ring.
Infrared (IR) Spectroscopy - A broad N-H stretching band in the region of 3100-3400 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- C=N and C=C stretching vibrations characteristic of the pyrazole ring.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic nature of the pyrazole ring and the presence of the ethyl group. The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than pyrrole or furan.

N-Alkylation and N-Arylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated. This is a common strategy for modifying the properties of the pyrazole core and is a key step in the synthesis of many pharmaceutical compounds.

Electrophilic Substitution

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the pyrazole ring. The position of substitution is influenced by the existing substituents.

Metal Coordination

The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions, forming a wide variety of coordination complexes. This property is exploited in the development of catalysts and functional materials.

Reactivity of this compound Start This compound Alkylation N-Alkylation / N-Arylation Start->Alkylation R-X Substitution Electrophilic Substitution (Nitration, Halogenation) Start->Substitution E+ Coordination Metal Coordination Start->Coordination M^n+ Product1 N-Substituted Pyrazoles Alkylation->Product1 Product2 Ring-Substituted Pyrazoles Substitution->Product2 Product3 Metal-Pyrazole Complexes Coordination->Product3

Caption: Key reaction pathways of this compound.

Applications in Research and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[1] While specific applications of this compound are not extensively documented, its structure suggests its utility as a valuable intermediate in several areas:

  • Drug Discovery: As a substituted pyrazole, it can serve as a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. The ethyl group provides a lipophilic handle that can be important for receptor binding and pharmacokinetic properties.[1]

  • Agrochemicals: Pyrazole derivatives are widely used as herbicides and fungicides. This compound can be a precursor for the development of new agrochemicals with improved efficacy and selectivity.[1]

  • Materials Science: The ability of pyrazoles to coordinate with metals makes them attractive for the design of functional materials, such as metal-organic frameworks (MOFs) and catalysts.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

GHS Hazard Information:

  • Hazard Statement: H302: Harmful if swallowed.[2][3]

  • Signal Word: Warning[3]

  • Pictogram: GHS07 (Exclamation mark)[3]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit less-explored, member of the pyrazole family. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of the pyrazole core, makes it an attractive building block for a wide range of applications in drug discovery, agrochemicals, and materials science. This guide has provided a comprehensive overview of its key attributes, a practical approach to its synthesis, and an outline of its potential applications. It is our hope that these insights will empower researchers to confidently incorporate this compound into their research and development programs, unlocking new avenues for scientific innovation.

References

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Organic Letters. (2026, January 21). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpyrazole. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Journal of Physical Chemistry & Biophysics. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Role of 4-Ethyl-1H-Pyrazole in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can effectively interact with biological targets. Among the myriad of substituted pyrazoles, 4-ethyl-1H-pyrazole emerges as a particularly valuable synthon in the pharmaceutical industry. The ethyl group at the 4-position can provide a strategic balance of lipophilicity and metabolic stability, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role as a key intermediate, supported by detailed synthetic protocols and an analysis of the structure-activity relationships that underscore its utility.

The Pyrazole Core in Drug Design: A Foundation of Versatility

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties that are highly advantageous in drug design. Pyrazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Notably, the pyrazole moiety is a key feature in several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[2]

The versatility of the pyrazole scaffold lies in its susceptibility to functionalization at multiple positions, allowing for the fine-tuning of a molecule's properties to optimize its interaction with a specific biological target. The introduction of an ethyl group at the 4-position, as in this compound, can significantly impact a compound's biological activity and pharmacokinetic profile.

Synthesis of this compound: A Proposed Protocol

While a direct, one-step synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient multi-step synthesis can be proposed based on established pyrazole chemistry. This protocol begins with the synthesis of a common precursor, ethyl 1H-pyrazole-4-carboxylate, followed by its reduction and subsequent conversion to the desired this compound.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This initial step involves the cyclocondensation of a β-dicarbonyl compound with hydrazine. A common and effective method is the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine hydrate.[5]

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add hydrazine hydrate (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in a mixture of dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield ethyl 1H-pyrazole-4-carboxylate.

Expected Yield: 70-80%

Step 2: Reduction of Ethyl 1H-pyrazole-4-carboxylate to (1H-Pyrazol-4-yl)methanol

The ester is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol 2: Reduction to (1H-Pyrazol-4-yl)methanol

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a saturated solution of Rochelle's salt.

  • Stir the resulting mixture vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give (1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.

Expected Yield: >90%

Step 3: Conversion of (1H-Pyrazol-4-yl)methanol to 4-(Chloromethyl)-1H-pyrazole

The alcohol is converted to a more reactive chloromethyl intermediate.

Protocol 3: Chlorination of (1H-Pyrazol-4-yl)methanol

Materials:

  • (1H-Pyrazol-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve (1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)-1H-pyrazole.

Expected Yield: 85-95%

Step 4: Synthesis of this compound via Grignard Reaction

The final step involves the reaction of the chloromethyl pyrazole with a methyl Grignard reagent to form the ethyl group.

Protocol 4: Grignard Reaction to form this compound

Materials:

  • 4-(Chloromethyl)-1H-pyrazole

  • Methylmagnesium bromide (MeMgBr) solution in THF

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-(chloromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add the methylmagnesium bromide solution (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Expected Yield: 60-70%

Applications of this compound in Pharmaceutical Synthesis

The strategic placement of the ethyl group at the 4-position of the pyrazole ring makes this compound a valuable building block for the synthesis of complex pharmaceutical agents. The ethyl group can serve as a lipophilic handle, potentially improving membrane permeability and oral bioavailability. Furthermore, it can occupy hydrophobic pockets within a target protein's active site, contributing to enhanced binding affinity and potency.

As a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazole scaffold is a common feature in many of these drugs.[6] The this compound moiety can be incorporated into kinase inhibitors to occupy the hydrophobic region of the ATP-binding pocket.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Core

The following protocol outlines a general approach for utilizing this compound in the synthesis of a kinase inhibitor core, for instance, through a Suzuki cross-coupling reaction. This requires prior functionalization of the pyrazole, for example, through iodination.

Protocol 5: Iodination of this compound

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethyl-5-iodo-1H-pyrazole.

Expected Yield: 80-90%

Protocol 6: Suzuki Cross-Coupling for Kinase Inhibitor Core Synthesis

Materials:

  • 4-Ethyl-5-iodo-1H-pyrazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine 4-ethyl-5-iodo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-ethyl-5-aryl-1H-pyrazole core.

Expected Yield: 60-85%

G cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis Start Ethyl 2-formyl-3-oxopropanoate Step1 Protocol 1: Cyclocondensation with Hydrazine Start->Step1 Intermediate1 Ethyl 1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Protocol 2: Reduction with LiAlH4 Intermediate1->Step2 Intermediate2 (1H-Pyrazol-4-yl)methanol Step2->Intermediate2 Step3 Protocol 3: Chlorination with SOCl2 Intermediate2->Step3 Intermediate3 4-(Chloromethyl)-1H-pyrazole Step3->Intermediate3 Step4 Protocol 4: Grignard Reaction with MeMgBr Intermediate3->Step4 End This compound Step4->End Start_App This compound Step_Iodination Protocol 5: Iodination with NIS Start_App->Step_Iodination Intermediate_Iodo 4-Ethyl-5-iodo-1H-pyrazole Step_Iodination->Intermediate_Iodo Step_Suzuki Protocol 6: Suzuki Coupling with Arylboronic Acid Intermediate_Iodo->Step_Suzuki End_App Kinase Inhibitor Core Step_Suzuki->End_App

Caption: Synthetic workflow for this compound and its application.

Structure-Activity Relationship (SAR) Insights

The ethyl group at the 4-position of the pyrazole ring can play a crucial role in the structure-activity relationship of a drug candidate.

  • Lipophilicity and Permeability: The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted pyrazole. This can enhance its ability to cross cell membranes, potentially leading to improved oral bioavailability and better penetration into target tissues, such as the central nervous system.

  • Metabolic Stability: The ethyl group is generally more metabolically stable than a methyl group, which can be susceptible to oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

  • Steric Interactions: The size and shape of the ethyl group can influence how the molecule fits into the binding site of a target protein. It can provide favorable van der Waals interactions within a hydrophobic pocket, thereby increasing the binding affinity and potency of the inhibitor.

The choice of an ethyl group over other alkyl substituents is often a result of a careful optimization process during lead development, where a balance is sought between potency, selectivity, and pharmacokinetic properties.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepPotential Application
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.14CyclocondensationPrecursor for 4-substituted pyrazoles
(1H-Pyrazol-4-yl)methanolC₄H₆N₂O98.10Reduction of esterIntermediate for further functionalization
4-(Chloromethyl)-1H-pyrazoleC₄H₅ClN₂116.55Chlorination of alcoholReactive intermediate for C-C bond formation
This compoundC₅H₈N₂96.13Grignard reactionBuilding block for pharmaceuticals
4-Ethyl-5-iodo-1H-pyrazoleC₅H₇IN₂222.03IodinationSubstrate for cross-coupling reactions
4-Ethyl-5-aryl-1H-pyrazoleVariesVariesSuzuki cross-couplingCore structure for kinase inhibitors

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its incorporation into drug candidates can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. The synthetic protocols and application examples provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development. The strategic use of the this compound scaffold will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. RSC Advances, 7(64), 40353-40381.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • US20150183763A1 - Pyrazole compound and pharmaceutical use thereof - Google Patents. (n.d.).
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5267-5275.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112934.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein. (2024). Pharmaceutical Technology.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry, 4(2), 400-404.
  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 927-940.
  • US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(4), 330.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2017). Arkivoc, 2017(5), 233-249.
  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

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  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Journal of Pest Science.

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Application Notes & Protocols for Pyrazole Scaffolds in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Agrochemicals

The search for effective, target-specific, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged scaffold." Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for the precise tuning of biological activity. This has led to the development of blockbuster commercial products across all major agrochemical categories: fungicides, herbicides, and insecticides.[1]

This guide provides an in-depth technical overview for researchers and development scientists. It moves beyond simple descriptions to explain the causality behind synthetic strategies and bioassay designs. We will explore the core mechanisms of action, provide detailed, field-proven protocols for synthesis and evaluation, and discuss the critical structure-activity relationships (SAR) that drive the optimization of these potent molecules.

Chapter 1: Synthesis of the Pyrazole Carboxamide Core

The pyrazole-4-carboxamide framework is particularly vital for developing modern fungicides. The general and most adaptable synthetic route involves the acylation of a pre-formed aniline with a pyrazole-4-carbonyl chloride. This key intermediate is typically synthesized from the corresponding pyrazole-4-carboxylic acid.[2]

Protocol 1: General Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol details the final amide coupling step, a crucial reaction in the synthesis of many commercial pyrazole agrochemicals.

Causality: The use of thionyl chloride is a standard and highly effective method for converting a carboxylic acid to a more reactive acyl chloride intermediate. Triethylamine (Et3N) is added as a base to neutralize the HCl gas generated during the acylation reaction, preventing unwanted side reactions and driving the equilibrium towards product formation.[3] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic substrates.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the desired pyrazole-4-carboxylic acid (1.0 equivalent) in thionyl chloride (SOCl₂) (approx. 5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Heat the reaction mixture to reflux (approximately 79°C) for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible.

    • Once complete, remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood) to yield the crude pyrazole-4-carbonyl chloride as a solid or oil. This intermediate is often used directly in the next step without further purification.[2]

  • Amide Coupling:

    • Dissolve the crude pyrazole-4-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve the desired substituted aniline (1.0-1.2 equivalents) and triethylamine (Et₃N) (2.0-3.0 equivalents) in anhydrous DCM.

    • Cool the aniline solution to 0°C in an ice bath.

    • Slowly add the pyrazole-4-carbonyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.[3]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-4-carboxamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[4]

Chapter 2: Application in Fungicide Development - Targeting Cellular Respiration

Pyrazole carboxamides have revolutionized fungal disease control. The vast majority of these fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[1]

Mechanism of Action: SDHI Fungicides

Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in both the Krebs cycle and the electron transport chain (ETC). SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to the ETC, which is essential for ATP production.[1]

Pyrazole carboxamide fungicides are potent inhibitors of SDH. They bind to the ubiquinone-binding site (Qp site) of the SDH complex, physically blocking the transfer of electrons from succinate.[5] This disruption of the ETC halts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death.[6]

Mitochondrial_ETC cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) C2 Complex II (SDH) C1 Complex I Q Ubiquinone (Q) Pool C1->Q ATP_Synthase ATP Synthase C1->ATP_Synthase H⁺ gradient C2->Q C3 Complex III Q->C3 CytC Cytochrome C C3->CytC C3->ATP_Synthase H⁺ gradient C4 Complex IV CytC->C4 C4->ATP_Synthase H⁺ gradient O2 O₂ C4->O2 ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->C2 Inhibition

Caption: Mechanism of SDHI fungicides on the mitochondrial ETC.

Application Note: Structure-Activity Relationships (SAR) of Pyrazole Carboxamide Fungicides

The efficacy of SDHI fungicides is highly dependent on the substituents on both the pyrazole and the aniline rings.

  • Pyrazole Ring: The N-substituent on the pyrazole ring is crucial for positioning the molecule correctly within the SDH binding pocket. Small alkyl groups, particularly difluoromethyl or trifluoromethyl groups, often enhance potency.

  • Amide Linker: The amide bond is essential for activity, acting as a hydrogen bond donor and acceptor.[5]

  • Aniline Ring: The substitution pattern on the aniline (or phenyl) ring significantly impacts the fungicidal spectrum and potency. Bulky, lipophilic groups are often preferred. For example, the ortho-biphenyl moiety found in boscalid or the substituted phenyl ether in fluxapyroxad are key to their high activity.[7] Molecular docking studies have shown that these groups fit into a hydrophobic pocket of the enzyme, and interactions with amino acid residues like tryptophan can further stabilize the binding.[5]

Protocol 2: In Vitro Antifungal Bioassay against Botrytis cinerea

This protocol provides a method to determine the half-maximal effective concentration (EC₅₀) of a test compound against the grey mold fungus, Botrytis cinerea, a common and economically important plant pathogen.

Causality: This assay uses the mycelial growth inhibition method on a solid medium.[8] Potato Dextrose Agar (PDA) is a standard microbiological growth medium that provides the necessary nutrients for robust fungal growth. By incorporating serial dilutions of the test compound into the medium, a dose-response curve can be generated. The EC₅₀ value is a quantitative measure of the compound's potency. DMSO is used as a solvent for the test compounds due to its ability to dissolve a wide range of organic molecules and its miscibility with the aqueous agar medium.

Step-by-Step Methodology:

  • Fungal Culture Preparation:

    • Culture B. cinerea on Potato Dextrose Agar (PDA) plates at 22-25°C for 5-7 days, or until the mycelia cover the plate.[9]

    • For spore-based assays, flood the mature culture plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scrape the surface to release conidia. Filter the suspension through sterile glass wool to remove mycelial fragments.[10] Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Plate Preparation (Mycelial Growth Method):

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).

    • Prepare molten PDA and cool it to approximately 45-50°C in a water bath.

    • In sterile petri dishes (60 mm), add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration should not exceed 1% (v/v) in any plate, including the control. Swirl gently to mix thoroughly before the agar solidifies.

    • Prepare a control plate containing only PDA and DMSO (at the highest concentration used for the test compounds).

  • Inoculation and Incubation:

    • Using a sterile cork borer (5 mm diameter), take a mycelial plug from the edge of an actively growing B. cinerea culture plate.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared assay plate.

    • Seal the plates with paraffin film and incubate them in the dark at 22-25°C.

  • Data Collection and Analysis:

    • Incubate until the fungal growth in the control plate has reached the edge of the dish (typically 48-72 hours).

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Plot the inhibition percentage against the logarithm of the compound concentration.

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.[7]

Chapter 3: Application in Herbicide Development - Disrupting Plant Pigments

Another major application of pyrazole chemistry is in the development of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] These herbicides cause characteristic bleaching symptoms in susceptible plants.

Mechanism of Action: HPPD Inhibitors

HPPD is a key enzyme in the tyrosine catabolism pathway. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[12] Homogentisate is the aromatic precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.[13]

By inhibiting HPPD, pyrazole herbicides block the production of plastoquinone. This, in turn, inhibits carotenoid biosynthesis. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic white or bleached appearance of the treated plant tissues and ultimately, plant death.[14]

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism & Pigment Synthesis Tyrosine Tyrosine HPP HPP Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Chlorophyll Destruction (Bleaching Symptoms) Chlorophyll->Bleaching Inhibitor Pyrazole Herbicide (HPPD Inhibitor) Inhibitor->HPP Inhibition

Caption: Mechanism of pyrazole HPPD inhibitors leading to plant bleaching.

Protocol 3: In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against the HPPD enzyme, often purified from a model plant like Arabidopsis thaliana.[15]

Causality: The assay measures the activity of the HPPD enzyme by monitoring the formation of its product. While the direct product, homogentisate, can be monitored, it is often more convenient to measure the formation of a downstream product in a coupled reaction. This protocol is adapted from literature methods that measure the change in absorbance at a specific wavelength corresponding to a product in the enzymatic cascade.[14][15] The IC₅₀ value provides a direct measure of the compound's potency against the target enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • Enzyme Solution: Purified HPPD enzyme (e.g., from Arabidopsis thaliana) diluted to an optimal concentration in Assay Buffer. The ideal concentration should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: 4-hydroxyphenylpyruvate (HPP) prepared fresh in Assay Buffer.

    • Cofactor Solution: A fresh solution containing ascorbate and catalase in Assay Buffer.

    • Inhibitor Stock: A 10 mM stock solution of the test pyrazole compound in DMSO.

  • Assay Procedure:

    • Perform serial dilutions of the inhibitor stock solution in a 96-well UV-transparent microplate using the Assay Buffer. Include a vehicle control (DMSO only).

    • To each well, add the following in order:

      • Assay Buffer

      • Diluted inhibitor or vehicle

      • Cofactor Solution

      • Enzyme Solution

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10-15 minutes.

    • Initiate the reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 318 nm, depending on the specific coupled assay used).[14][15]

  • Data Analysis:

    • Monitor the change in absorbance over time (kinetic read).

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Chapter 4: Application in Insecticide Development - Modulating Calcium Channels

A third major class of pyrazole-based agrochemicals is the diamide insecticides. These compounds, such as chlorantraniliprole, are highly effective against a range of chewing pests, particularly Lepidoptera (caterpillars).[16]

Mechanism of Action: Ryanodine Receptor (RyR) Modulators

Diamide insecticides are potent modulators of the insect ryanodine receptor (RyR).[17] The RyR is a massive intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum in muscle cells.[18] In a healthy insect, nerve impulses trigger the release of a small amount of calcium into the cell, which then activates the RyR to release a much larger, controlled burst of calcium from internal stores. This calcium flood causes the muscle to contract.

Diamide insecticides bind to a specific site on the insect RyR, locking it in an open conformation.[19] This leads to an uncontrolled and continuous leakage of calcium from the sarcoplasmic reticulum. The depletion of internal calcium stores and the sustained high levels of cytosolic calcium result in impaired muscle regulation, cessation of feeding, paralysis, and ultimately, the death of the insect.[19] A key advantage of these insecticides is their high selectivity for insect RyRs over mammalian RyRs, contributing to their favorable safety profile for non-target organisms.[16]

RyR_Modulation cluster_cell Insect Muscle Cell cluster_effect Physiological Effect SR Sarcoplasmic Reticulum (SR) (High Ca²⁺ Store) Cytosol Cytosol (Low Ca²⁺) SR->Cytosol Uncontrolled Ca²⁺ Leak Paralysis Muscle Paralysis Cessation of Feeding Cytosol->Paralysis Sustained High Ca²⁺ RyR Ryanodine Receptor (RyR) Ca²⁺ Channel Inhibitor Pyrazole Diamide Insecticide Inhibitor->RyR Binds and Locks Open

Caption: Mechanism of pyrazole diamide insecticides on insect RyRs.

Protocol 4: Insect Bioassay using a Diet Incorporation Method

This protocol outlines a general method for assessing the insecticidal activity of a test compound against a model lepidopteran pest, such as the fall armyworm (Spodoptera frugiperda), using an artificial diet incorporation method.

Causality: This whole-organism bioassay directly measures the lethal effect of the compound on the target pest. By incorporating the test substance into the insect's food source, the dose is administered orally, mimicking a primary route of exposure in the field. A dose-response relationship is established by testing a range of concentrations, allowing for the calculation of the LC₅₀ (lethal concentration for 50% of the population), a standard metric for insecticide potency.

Step-by-Step Methodology:

  • Insect Rearing and Diet Preparation:

    • Maintain a healthy, synchronized colony of the target insect species (e.g., S. frugiperda) under controlled environmental conditions (temperature, humidity, photoperiod).

    • Prepare a standard artificial diet for the insect species according to an established recipe. Keep the diet molten in a water bath at around 50-60°C.

  • Dosing the Diet:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • For each concentration, add a precise volume of the diluted stock solution to a known volume of the molten artificial diet. Mix thoroughly to ensure homogenous distribution of the compound.

    • Prepare a control diet by adding only the solvent to the artificial diet.

    • Dispense the treated and control diets into the wells of a multi-well bioassay tray before the diet solidifies.

  • Insect Infestation and Incubation:

    • Once the diet has cooled and solidified, carefully place one neonate (first-instar) or early second-instar larva into each well using a fine paintbrush.

    • Seal the trays with a breathable lid.

    • Place the trays in an incubator under the same controlled conditions used for rearing.

  • Mortality Assessment and Data Analysis:

    • Assess larval mortality after a set period, typically 5 to 7 days. Larvae that are unresponsive when prodded with a fine probe are considered dead.

    • Record the number of dead and live larvae for each concentration and the control.

    • Correct the mortality data for any control mortality using Abbott's formula:

      • Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

    • Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals from the dose-response data.

Summary of Key Data

The development of pyrazole-based agrochemicals relies on quantitative assessment of their biological activity. The table below summarizes the key parameters obtained from the protocols described in this guide.

Agrochemical ClassTarget Organism/EnzymeKey AssayPrimary MetricTypical Activity Range (Commercial Leads)
Fungicides (SDHI) Botrytis cinereaMycelial Growth InhibitionEC₅₀0.01 - 10 µg/mL[1][4]
Herbicides (HPPD) Arabidopsis thaliana HPPDIn Vitro Enzyme InhibitionIC₅₀0.05 - 5 µM[20][21]
Insecticides (RyR) Spodoptera frugiperdaDiet IncorporationLC₅₀1 - 10 mg/L[22]

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a cornerstone of modern agrochemical research and development. Its versatility has enabled the creation of highly effective fungicides, herbicides, and insecticides, each with a specific and well-understood mode of action. The protocols and insights provided in this guide offer a robust framework for scientists working to discover and optimize the next generation of pyrazole-based crop protection solutions. Future research will likely focus on overcoming resistance, broadening the activity spectrum, and further improving the environmental and toxicological profiles of these invaluable chemical tools.

References

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  • Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87, e71.
  • PubMed. (2022). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring.
  • ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • NIH. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores.
  • ResearchGate. Mode of action of pyrazoles and pyridazinones.
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Application Notes & Protocols: A Guide to the Synthesis of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are particularly renowned for their potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This guide provides an in-depth exploration of the synthesis, characterization, and preliminary evaluation of pyrazole-based anti-inflammatory agents. We will dissect the foundational Knorr pyrazole synthesis, provide detailed, field-proven protocols for the preparation of analogues of commercially significant drugs like Celecoxib and Deracoxib, and outline the analytical techniques essential for their characterization. This document is intended to serve as a practical and authoritative resource for researchers aiming to design and synthesize novel anti-inflammatory drug candidates.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Design

Inflammation is a critical biological response to injury or infection, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[3] A key enzyme family mediating the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[4]

The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 was a major therapeutic breakthrough, promising potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[5] The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, proved to be an ideal framework for achieving this selectivity.[1][4] This is exemplified by the commercial success of drugs like Celecoxib (for human use) and the veterinary medicines Deracoxib and Mavacoxib , all of which are diaryl-substituted pyrazoles.[2][6][7][8] The enduring importance of this scaffold necessitates robust and well-understood synthetic strategies, which we will detail herein.

Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for constructing the 1,3,5-trisubstituted pyrazole core is the Knorr pyrazole synthesis .[9] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, resulting in the formation of the pyrazole ring through the elimination of two molecules of water.[10][11]

Mechanism Deep-Dive: The causality of the Knorr synthesis is a two-stage process. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[11] The choice of which carbonyl is attacked first dictates the final regiochemistry, a critical consideration in drug design. In the second stage, the remaining nitrogen atom performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclized intermediate that readily dehydrates to yield the stable, aromatic pyrazole ring.[10]

G cluster_reactants Reactants 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation (Acid Catalyst, -H₂O) 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: General mechanism of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of a Celecoxib Analogue

Celecoxib's structure features a central pyrazole ring with aryl groups at the N1 and C5 positions and a trifluoromethyl group at C3. The key to its COX-2 selectivity is the 4-sulfonamidophenyl group at the N1 position, which can bind to a secondary pocket present in COX-2 but not COX-1.[4] This protocol details a reliable synthesis of a closely related analogue.

G A 4-Methylacetophenone + Ethyl Trifluoroacetate B Step 1: Claisen Condensation (NaOEt, EtOH) A->B C 1,3-Diketone Intermediate (4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione) B->C Yield: ~85-95% E Step 2: Knorr Cyclization (EtOH, Reflux) C->E D 4-Sulfonamidophenylhydrazine HCl D->E F Crude Product E->F Yield: ~80-90% G Purification (Recrystallization) F->G H Final Product: Celecoxib Analogue G->H

Caption: Workflow for the two-step synthesis of a Celecoxib analogue.

Step 1: Synthesis of the 1,3-Diketone Intermediate

Principle: This step employs a Claisen condensation to form the required β-diketone. A strong base (sodium ethoxide) deprotonates the α-carbon of 4-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate.[12]

Materials:

  • 4-Methylacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol

  • Toluene

  • Hydrochloric acid (2M)

  • Diethyl ether

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add sodium ethoxide and anhydrous ethanol.

  • Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Add 4-methylacetophenone dropwise to the solution.

  • Following the addition, add ethyl trifluoroacetate dropwise. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Cool the mixture to room temperature and carefully quench by pouring it over a mixture of ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, which can often be used in the next step without further purification.

Step 2: Knorr Cyclization to Yield the Pyrazole

Principle: The synthesized 1,3-diketone is cyclized with 4-sulfonamidophenylhydrazine hydrochloride in a classic Knorr reaction to form the final diarylpyrazole.[12] The reaction is typically performed in an alcohol solvent under reflux.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq)

  • Ethanol

Protocol:

  • In a round-bottom flask, dissolve the 1,3-diketone intermediate in ethanol.

  • Add 4-sulfonamidophenylhydrazine hydrochloride to the solution.

  • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often begins to crystallize out of solution.

  • To enhance crystallization, cool the flask in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove residual impurities.

  • Purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture to obtain the final product as a crystalline solid.[13]

Protocol 2: Synthesis of a Deracoxib Analogue

Deracoxib is a veterinary NSAID used for pain and inflammation in dogs.[7][14] Its synthesis follows the same Knorr principle but utilizes a difluorinated 1,3-diketone precursor.[15]

Principle: The synthesis involves the condensation of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride.[15]

Materials:

  • 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Ethanol

Protocol:

  • Dissolve 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione in ethanol in a round-bottom flask.

  • Add 4-sulfonamidophenylhydrazine hydrochloride to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 16-20 hours.[15]

  • Cool the reaction to ambient temperature.

  • Slowly add water to the mixture until a precipitate begins to form.

  • Cool the flask in an ice bath to maximize precipitation.

  • Isolate the solid product by vacuum filtration and air-dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the Deracoxib analogue.

Product Purification and Characterization

Rigorous purification and characterization are essential to validate the structure and purity of the synthesized compounds.

Purification Techniques
  • Recrystallization: The most common method for purifying solid pyrazole products. The choice of solvent is critical; ethanol, methanol, and isopropanol, often with water as an anti-solvent, are frequently effective.[13]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed.[16][17][18] A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Acid-Salt Formation: For pyrazoles containing a basic nitrogen, purification can be achieved by forming an acid addition salt (e.g., with HCl), crystallizing the salt, and then neutralizing it to recover the purified free base.[19]

Analytical Characterization

The identity and purity of the final compounds must be confirmed using a suite of spectroscopic techniques.

Technique Purpose Key Observations for a Typical Diarylpyrazole
¹H NMR Structural elucidation and proton environment mapping.- Aromatic protons in the 6.5-8.0 ppm range. - A characteristic singlet for the C4-H of the pyrazole ring (around 6.5-7.0 ppm).[20] - Signals for substituents (e.g., -CH₃, -OCH₃).
¹³C NMR Carbon skeleton confirmation.- Signals for the pyrazole ring carbons (typically 110-155 ppm). - Aromatic carbon signals. - Signal for the CF₃ carbon (a quartet due to C-F coupling).
Mass Spec (MS) Molecular weight confirmation.- A clear molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight.
IR Spectroscopy Functional group identification.- N-H stretching (if present, ~3200-3400 cm⁻¹). - C=N stretching of the pyrazole ring (~1590 cm⁻¹).[20] - S=O stretching for the sulfonamide group (~1350 and 1160 cm⁻¹).
Melting Point Purity assessment.A sharp melting point range indicates high purity.

Application Note: Preliminary In Vitro Evaluation

Once a novel pyrazole derivative is synthesized and purified, its anti-inflammatory potential must be assessed. This is typically done through a series of in vitro assays.

G A Synthesized Pyrazole Compound B COX-1/COX-2 Inhibition Assay A->B E Cell-Based Assay (e.g., LPS-stimulated RAW 264.7 cells) A->E C Determine IC₅₀ Values (Potency) B->C D Calculate Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) C->D G High Potency & High Selectivity? D->G F Measure Pro-inflammatory Mediators (PGE₂, NO, TNF-α) E->F F->G H Lead Candidate for In Vivo Studies G->H Yes I Re-design or Discard G->I No

Sources

Application Note: A Guide to the Design and Synthesis of Pyrazole Compound Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remarkable versatility in engaging with biological targets has led to its incorporation into a multitude of blockbuster drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Sunitinib. The pyrazole scaffold's value lies in its ability to act as a stable, rigid platform for presenting diverse functional groups in a defined three-dimensional space, enabling precise interactions with protein binding sites.[1][2]

High-throughput screening (HTS) campaigns are a primary engine for hit identification in early-stage drug discovery.[3] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library being screened. Therefore, the ability to rapidly and efficiently generate large, diverse libraries of high-purity pyrazole-based compounds is a critical capability for any drug discovery program. This guide provides a comprehensive overview of the strategic planning, synthetic methodologies, and quality control processes required to construct robust pyrazole libraries tailored for HTS.

Section 1: Strategic Planning for Library Synthesis

Before embarking on synthesis, a clear strategy must be defined. The goal is not merely to create compounds, but to explore a specific chemical space relevant to the biological targets of interest. This involves a careful selection of building blocks and synthetic routes to maximize structural diversity and ensure favorable physicochemical properties.

Retrosynthetic Approach & Diversity Planning

The most common and versatile approach to pyrazole synthesis involves the condensation of a 1,3-dielectrophile with a hydrazine derivative. This allows for the introduction of diversity at multiple points on the pyrazole core.

A typical retrosynthetic analysis breaks the pyrazole down into three key building blocks:

  • R1 Precursor: Typically a hydrazine, introducing diversity at the N1 position.

  • R3 Precursor: Part of the 1,3-dicarbonyl or equivalent, introducing diversity at the C3 position.

  • R5 Precursor: The second component of the 1,3-dicarbonyl, introducing diversity at the C5 position.

Diversity can also be introduced at the C4 position through the choice of starting materials or by post-synthesis functionalization.

G Pyrazole Target Pyrazole Library (Multiple R-groups) Retrosynthesis Retrosynthetic Disconnection Pyrazole->Retrosynthesis Analysis BuildingBlocks Key Building Block Classes Retrosynthesis->BuildingBlocks Hydrazine Hydrazine (R1-NHNH2) BuildingBlocks->Hydrazine Dicarbonyl 1,3-Dicarbonyl (R3-CO-CH2-CO-R5) BuildingBlocks->Dicarbonyl Other Other Precursors (e.g., Alkynes, Enones) BuildingBlocks->Other

Caption: Retrosynthetic strategy for pyrazole library design.

Physicochemical Property Considerations

For HTS, compounds should ideally adhere to guidelines such as Lipinski's Rule of Five to ensure good oral bioavailability and "drug-likeness." When selecting building blocks, it is crucial to consider their contribution to properties like:

  • Molecular Weight (MW): Aim for MW < 500 Da.

  • LogP: A measure of lipophilicity, ideally < 5.

  • Hydrogen Bond Donors (HBD): Count of OHs and NHs, ideally ≤ 5.

  • Hydrogen Bond Acceptors (HBA): Count of Ns and Os, ideally ≤ 10.

Computational tools can be used to predict these properties for the virtual library before synthesis, allowing for the filtration of undesirable structures.

Section 2: Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a highly effective strategy for generating libraries of up to several hundred compounds.[4][5] It offers flexibility and avoids the often complex development work required for solid-phase synthesis. Reactions are typically performed in multi-well plates (24, 48, or 96-well formats) using automated or semi-automated liquid handlers.

The Knorr Pyrazole Synthesis: A Workhorse Reaction

The Knorr pyrazole synthesis and its variations are the most widely used methods for constructing the pyrazole ring.[6][7] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8]

Mechanism Insight: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[7][9] A key consideration is regioselectivity. If an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[6] Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon first.

G cluster_workflow Solution-Phase Parallel Synthesis Workflow Start Array Building Blocks (Dicarbonyls & Hydrazines) in 96-well plate Dispense Automated Reagent Dispensing (Solvent, Catalyst) Start->Dispense React Reaction Incubation (Heating/Shaking) Dispense->React Workup Parallel Workup (e.g., Liquid-Liquid Extraction or Scavenger Resin) React->Workup Purify High-Throughput Purification (Prep-HPLC) Workup->Purify Analyze QC Analysis (LC-MS, NMR) Purify->Analyze Plate Library Plating (Assay-Ready Plates) Analyze->Plate

Caption: General workflow for solution-phase parallel synthesis.

Protocol 2.1.1: Parallel Knorr Synthesis of a 96-Member Pyrazole Library

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole library from a set of 8 different 1,3-diketones and 12 different aryl hydrazines in a 96-well plate format.

Materials:

  • Deep-well 96-well reaction block (2 mL per well)

  • Automated liquid handler or multichannel pipettes

  • Heating/shaking incubator for reaction blocks

  • Nitrogen manifold for solvent evaporation

  • Building Blocks:

    • Stock solutions of 8 unique 1,3-diketones (0.5 M in DMAc)

    • Stock solutions of 12 unique aryl hydrazines or their hydrochloride salts (0.55 M in DMAc)

  • Reagents:

    • N,N-Dimethylacetamide (DMAc)

    • Glacial Acetic Acid (catalyst)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

Procedure:

  • Reagent Plating:

    • To each well of the 96-well reaction block, add 200 µL of the appropriate 1,3-diketone stock solution (0.1 mmol). This can be done by dispensing column-wise.

    • To each well, add 200 µL of the appropriate aryl hydrazine stock solution (0.11 mmol). This is typically dispensed row-wise.

  • Catalyst Addition & Reaction:

    • Add 10 µL of glacial acetic acid to each well.

    • Seal the reaction block securely with a cap mat.

    • Place the block in a heating/shaking incubator and heat at 100 °C for 4-6 hours.[7] The progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate to each well.

    • Add 500 µL of saturated sodium bicarbonate solution to quench the acid. Mix thoroughly.

    • Allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with 500 µL of brine. Remove the aqueous layer.

    • Dry the remaining organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate or by adding a small amount of sodium sulfate directly to the wells and filtering afterward.

  • Isolation:

    • Transfer the dried organic extracts to a tared 96-well collection plate.

    • Concentrate the solvent to dryness using a nitrogen evaporator or centrifugal evaporator.

    • The resulting crude products are now ready for purification and analysis.

Section 3: Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a powerful technique for combinatorial chemistry, as it greatly simplifies the purification process.[10] Intermediates are covalently bound to an insoluble polymer resin, allowing excess reagents and byproducts to be simply washed away after each reaction step. This avoids the need for traditional work-up procedures.[11]

Principles of SPS for Pyrazole Libraries

In a typical SPS strategy for pyrazoles, one of the building blocks is attached to the solid support via a linker. The subsequent chemical transformations are carried out on the resin-bound substrate. The final product is then cleaved from the resin in the last step.

Key Considerations for SPS: [5][11]

  • Resin Choice: The type of resin (e.g., Merrifield, Wang, 2-Chlorotrityl) determines the linkage chemistry and the cleavage conditions. 2-Chlorotrityl chloride resin is often used as it allows for mild cleavage conditions, preserving acid-sensitive functional groups.[11]

  • Linker Strategy: The linker connects the initial building block to the resin and must be stable to all reaction conditions but readily cleavable at the end.

  • Reaction Monitoring: Since intermediates cannot be directly characterized, small test cleavages or colorimetric tests (e.g., Kaiser test for free amines) are often used to monitor reaction completion.

G Resin Solid Support (e.g., Polystyrene Resin) Load Step 1: Load (Attach first building block to resin) Resin->Load Wash1 Wash Excess Load->Wash1 React1 Step 2: On-Bead Reaction (e.g., Condensation) Wash1->React1 Wash2 Wash Excess React1->Wash2 React2 Step 3: On-Bead Cyclization Wash2->React2 Wash3 Wash Excess React2->Wash3 Cleave Step 4: Cleavage (Release pure product from resin) Wash3->Cleave Product Pure Pyrazole Product Cleave->Product

Caption: General workflow for solid-phase synthesis.

Protocol 3.1.1: Solid-Phase Synthesis of 3-Carboxy-pyrazoles

This protocol outlines a solid-phase approach where a β-ketoester is immobilized on a resin, followed by cyclization with hydrazines.

Materials:

  • 2-Chlorotrityl chloride resin

  • Solid-phase reaction vessels

  • Shaker or bubbler for agitation

  • Building Blocks:

    • Various β-keto-carboxylic acids

    • Various substituted hydrazines

  • Reagents:

    • Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Ethanol (EtOH)

    • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling and Loading:

    • Place 2-chlorotrityl chloride resin (100 mg, ~0.1 mmol assuming 1.0 mmol/g loading) in a reaction vessel.

    • Swell the resin in DCM for 20 minutes.

    • In a separate vial, dissolve the β-keto-carboxylic acid (0.3 mmol, 3 eq) in DCM. Add DIPEA (0.6 mmol, 6 eq).

    • Drain the DCM from the resin and add the solution of the activated acid. Agitate for 2-4 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

    • Wash the resin sequentially with DCM (3x), DMF (3x), Methanol (3x), and DCM (3x). Dry the resin under vacuum.

  • Cyclization:

    • Swell the loaded resin in a 1:1 mixture of DMF and EtOH.

    • Add the substituted hydrazine (0.5 mmol, 5 eq).

    • Heat the mixture at 70 °C for 12-16 hours.

    • Cool to room temperature. Wash the resin thoroughly with DMF (3x), Methanol (3x), and DCM (3x). Dry the resin.

  • Cleavage:

    • Swell the resin in DCM.

    • Add a cleavage cocktail of 20% TFA in DCM. Agitate for 30 minutes.

    • Filter the resin and collect the filtrate. Wash the resin twice more with the cleavage cocktail.

    • Combine the filtrates and concentrate under reduced pressure or with a stream of nitrogen to yield the crude pyrazole product.

Section 4: Library Purification and Quality Control (QC)

The generation of high-quality biological data is contingent on the purity and integrity of the screening compounds.[1][12] Therefore, robust purification and QC are non-negotiable steps in library production.

High-Throughput Purification

For libraries generated in parallel, purification must also be performed in a high-throughput manner. The industry standard for this is automated mass-directed preparative High-Performance Liquid Chromatography (prep-HPLC).[10][13]

Table 1: Comparison of Purification Strategies

MethodThroughputScaleProsCons
Prep-HPLC/MS High1-100 mgHigh purity, automated, mass-based fraction collectionRequires specialized equipment, solvent intensive
Flash Chromatography Medium50 mg - 10 gGood for larger scale, less expensive than HPLCLower resolution, not easily automated for 96-well format
Scavenger Resins High< 50 mgRemoves specific reagent types, simple filtrationOnly removes certain impurities, may not yield high purity
Crystallization LowVariableCan yield very high purity materialCompound must be crystalline, not suitable for automation

Protocol 4.1.1: Automated Mass-Directed Prep-HPLC

  • Sample Preparation: Dissolve the crude library compounds from each well in a suitable solvent (e.g., DMSO, DMF) to a concentration of ~10-20 mg/mL.

  • Method Development: A generic reversed-phase gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid or TFA modifier) is typically used for initial screening.

  • Purification Run:

    • The system injects a small aliquot of each sample onto an analytical column to generate a chromatogram.

    • Software identifies the peak corresponding to the target mass.

    • Based on the analytical run, the system automatically calculates the optimal gradient and injects the remaining sample onto a larger preparative column.

    • The fraction collector is triggered to collect the eluent only when the mass spectrometer detects the target mass, ensuring high purity of the collected sample.[14]

  • Post-Purification: The collected fractions (typically in acetonitrile/water) are evaporated to dryness, and the final pure compounds are weighed and prepared for QC analysis.

Quality Control: The Self-Validating System

Every compound in the library must be validated for identity, purity, and quantity.[1] This ensures that any observed biological activity is due to the intended compound and allows for accurate structure-activity relationship (SAR) analysis. The standard QC workflow involves LC-MS and often ¹H NMR.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for QC. It confirms the molecular weight of the compound (identity) and determines its purity by measuring the area of the target peak relative to all other peaks in the chromatogram (e.g., UV at 214/254 nm). A common purity threshold for HTS libraries is >90% or >95%.[15]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: While not always feasible for every compound in a very large library, ¹H NMR is the gold standard for structural confirmation.[1][6] For smaller, focused libraries, obtaining an NMR spectrum for each compound is highly recommended. For larger libraries, representative samples from each reaction series may be analyzed.

Library Plating and Storage

Once purified and validated, the library is prepared for screening and long-term storage.

  • Quantification: The exact amount of each compound is determined (typically by weight or from a calibrated concentration curve).

  • Plating: Compounds are dissolved in 100% DMSO to a standard stock concentration (e.g., 10 mM). Using automated liquid handlers, these stock solutions are transferred into assay-ready plates (e.g., 384-well or 1536-well plates).

  • Storage: The master stock plates should be sealed and stored in a controlled environment, typically at -20°C or -80°C in a low-humidity freezer, to prevent degradation and water absorption by the DMSO.[16] Reagent stability under these conditions is critical.[17]

Conclusion

The construction of a high-quality pyrazole compound library is a multi-faceted process that integrates strategic design, robust chemical synthesis, and rigorous quality control. By leveraging parallel synthesis techniques in either solution or solid-phase formats, researchers can efficiently generate large numbers of diverse molecules. The subsequent application of automated purification and stringent analytical QC ensures the integrity of the library, providing a solid foundation for successful high-throughput screening campaigns and the ultimate discovery of novel therapeutic agents.

References

  • Krishnamurthy, L., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74, 385–396. Available at: [Link]

  • Aggarwal, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • Finar, I. L. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(5), 1538. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Ostresh, J. M., et al. (2005). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 10(9), 1164-1172. Available at: [Link]

  • Soliman, D. H., et al. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Available at: [Link]

  • IBA Lifesciences. (n.d.). High-throughput purification. Available at: [Link]

  • Manyem, S., et al. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Journal of Combinatorial Chemistry, 9(2), 245-251. Available at: [Link]

  • Wubshet, S. G., & Nyberg, N. T. (2015). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 53(9), 681-690. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Illumina, Inc. (2019). Infinium HTS Assay Reference Guide. Available at: [Link]

  • Grimm, F. A., et al. (2020). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 33(10), 2527-2541. Available at: [Link]

  • Chemspeed Technologies. (n.d.). Automated Synthesis & Reaction Screening. Available at: [Link]

  • Barhate, C., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications, 57(86), 11037-11040. Available at: [Link]

  • Manyem, S., et al. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. ResearchGate. Available at: [Link]

  • Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-157. Available at: [Link]

  • Maurer, H. H. (2020). Applying LC with Low-Resolution MS/MS and Subsequent Library Search for Reliable Compound Identification in Systematic Toxicological Analysis. LCGC International, 33(s5), 16-22. Available at: [Link]

  • Wang, Z., et al. (2024). A robotic system for automated chemical synthesis of therapeutic agents. Digital Discovery. Available at: [Link]

  • Agilent Technologies. (n.d.). Automated Purification of Compound Libraries Using the Agilent 1260 Infinity Automated LC/MSD Purification System. Technical Overview. Available at: [Link]

  • Dandepally, S. R., & Williams, L. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in pyrazole cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Division

Welcome to the technical support hub for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole cyclocondensation reactions. Pyrazoles are a cornerstone in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges, most notably low yields.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Part 1: Core Principles of Pyrazole Cyclocondensation

Before troubleshooting, it's crucial to understand the fundamental reaction pathway. The most common and historically significant method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3]

The reaction proceeds through a two-step mechanism:

  • Condensation: One of the carbonyl groups of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone or enamine intermediate.

  • Cyclization & Dehydration: The remaining nitrogen of the hydrazine attacks the second carbonyl group, leading to an intramolecular cyclization. The subsequent elimination of a water molecule yields the aromatic pyrazole ring.

The regiochemical outcome—which nitrogen atom of an unsymmetrical hydrazine attacks which carbonyl—is a critical factor that influences the final product distribution and is a common source of "low yield" for the desired isomer.[1][3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R3 Intermediate Hydrazone/Enamine Intermediate 1,3-Dicarbonyl->Intermediate + Hydrazine Hydrazine R2-NH-NH2 Intermediate_ref Hydrazone/Enamine Intermediate Intermediate->Intermediate_ref Cyclic_Intermediate Hydroxypyrazoline Pyrazole Final Pyrazole Product Cyclic_Intermediate->Pyrazole - H2O Intermediate_ref->Cyclic_Intermediate Intramolecular Attack

Caption: General mechanism of Knorr pyrazole synthesis.

Part 2: Troubleshooting Guide for Low Yields

This section addresses specific, common problems encountered during pyrazole synthesis.

Q1: My reaction is not proceeding to completion, or the yield is very low. Where should I start?

A1: Start by scrutinizing your starting materials and fundamental reaction conditions. Often, the root cause is not a complex mechanistic issue but a foundational problem.

  • Purity of Hydrazine: Hydrazine and its derivatives can be unstable. They are susceptible to oxidation and may contain significant amounts of water or hydrochloride salts from their synthesis. Use a freshly opened bottle or purify stored hydrazine before use. If using a hydrazine salt (e.g., hydrazine hydrochloride), ensure you are using an appropriate amount of base to liberate the free hydrazine.

  • Quality of the 1,3-Dicarbonyl: The 1,3-dicarbonyl starting material can exist in keto-enol tautomeric forms. Ensure its purity, as side products from its synthesis can interfere with the reaction. For some substrates, generating the 1,3-dicarbonyl in situ from a ketone and an acid chloride followed by the addition of hydrazine can be an effective strategy.[4]

  • Stoichiometry: Ensure a 1:1 molar ratio of your primary reactants. A slight excess of one reactant is sometimes used to drive the reaction to completion, but a large excess can complicate purification.

  • Necessity of a Catalyst: Many pyrazole syntheses do not proceed efficiently without a catalyst.[3] If you are running the reaction neat or just in a solvent, the yield will likely be poor. The catalyst facilitates the condensation and subsequent dehydration steps.[3][5]

Q2: I've confirmed my starting materials are pure, but the yield is still poor. Could my reaction conditions be the problem?

A2: Absolutely. Reaction conditions are the most critical variables to optimize.

  • Solvent Choice: The polarity and protic nature of the solvent are critical.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditional solvents and often work well. Acetic acid can act as both a solvent and a catalyst.

    • Aprotic Dipolar Solvents (e.g., DMF, DMAc): For certain substrates, especially when regioselectivity is a concern, aprotic solvents can significantly improve yields and selectivity compared to protic solvents like ethanol.[1]

    • Green Solvents: Water, particularly with a hydrotrope catalyst like sodium p-toluenesulfonate, can be a highly effective and environmentally benign solvent.[6][7]

  • Temperature: Temperature control is a delicate balance.

    • Increasing the temperature can accelerate the reaction, but excessive heat can lead to decomposition and the formation of side products, ultimately lowering the yield.[3]

    • Start at room temperature or a gentle reflux (e.g., 60 °C) and monitor the reaction by TLC or LC-MS before increasing the temperature further.[3]

  • Catalyst Selection: The choice of catalyst can dramatically impact yield. If an uncatalyzed reaction fails, a catalyst is almost certainly required.[3]

    • Acid Catalysts: Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., FeCl₃, LiClO₄, nano-ZnO) are effective.[1][3][7] Lewis acids coordinate to the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack.

    • Solid-Phase Catalysts: Resins like Amberlyst-70 offer the advantages of high efficiency and simple removal via filtration, simplifying the work-up.[3]

Optimization Workflow for Reaction Conditions

G Start Low Yield Observed Check_Reagents Verify Purity & Stoichiometry of Starting Materials Start->Check_Reagents Solvent_Screen Screen Solvents (Ethanol, DMF, Water) Check_Reagents->Solvent_Screen If reagents are pure Catalyst_Screen Introduce/Screen Catalysts (AcOH, FeCl3, Amberlyst-70) Solvent_Screen->Catalyst_Screen If yield still low Temp_Opt Optimize Temperature (RT -> 60°C -> Reflux) Catalyst_Screen->Temp_Opt If yield still low Success High Yield Achieved Temp_Opt->Success Monitor by TLC/LCMS

Caption: A logical workflow for troubleshooting low yields.

Q3: I am getting a mixture of products that are difficult to separate. What is happening?

A3: You are likely facing an issue of regioselectivity . This is one of the most common challenges in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl (R1 ≠ R3) and a substituted hydrazine (R2 ≠ H).[1][3]

  • Cause: The two nitrogen atoms of a substituted hydrazine have different nucleophilicities, and the two carbonyl carbons of an unsymmetrical diketone have different electrophilicities. This leads to the formation of two different hydrazone intermediates, which cyclize to form two regioisomeric pyrazoles.[1]

  • Solutions:

    • Steric Hindrance: Use bulky substituents on either the hydrazine or the dicarbonyl to sterically direct the reaction towards a single isomer.

    • Electronic Effects: Electron-withdrawing groups (like -CF₃) can significantly influence the electrophilicity of the adjacent carbonyl, favoring attack at the other carbonyl and leading to higher selectivity.[1]

    • Solvent and pH Control: As mentioned, switching to aprotic dipolar solvents like DMF or DMAc in an acidic medium can dramatically improve regioselectivity compared to classic conditions in ethanol.[1]

    • Alternative Precursors: If direct condensation fails to provide selectivity, consider using precursors where the regiochemistry is pre-determined, such as α,β-acetylenic ketones or α,β-unsaturated ketones with a leaving group.[1][3]

Q4: My reaction forms a non-aromatic intermediate, and I'm losing product during work-up. What is this intermediate?

A4: You are likely forming a pyrazoline , the non-aromatic precursor to the pyrazole. This is especially common when starting from α,β-unsaturated ketones (chalcones).[1][3] The initial Michael addition followed by cyclocondensation yields a pyrazoline, which must be oxidized to form the final aromatic pyrazole.[1]

  • Identification: Pyrazolines can often be identified by ¹H NMR, showing characteristic signals for aliphatic protons in the 5-membered ring that are absent in the final aromatic product.

  • Solution: An explicit oxidation step is required.

    • In Situ Oxidation: Including an oxidant in the reaction mixture can lead to a one-pot synthesis. Common oxidants include iodine, copper triflate, or even oxygen from the air in DMSO at high temperatures.[1][4]

    • Stepwise Oxidation: Isolate the pyrazoline intermediate first and then subject it to an oxidation reaction. This can sometimes provide a cleaner product and higher overall yield.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the main classes of starting materials for pyrazole synthesis? A: The most prevalent methods involve the reaction of a hydrazine derivative with a 1,3-bielectrophile.[7] Key examples include:

  • 1,3-Dicarbonyl Compounds: The most traditional and versatile route.[5]

  • α,β-Acetylenic Ketones: A well-established but often non-regioselective method.[1][3]

  • α,β-Unsaturated Ketones (e.g., Chalcones): This route forms pyrazoline intermediates that require a subsequent oxidation step to yield the pyrazole.[1]

  • α,β-Unsaturated Ketones with a Leaving Group: These precursors can directly yield pyrazoles by eliminating the leaving group after cyclization, avoiding a separate oxidation step.[1][3]

Q: How does catalyst choice affect reaction outcomes? A: Catalysts are often essential for achieving high yields in reasonable timeframes.[3] They function by activating the carbonyl group, making it more susceptible to nucleophilic attack.

Catalyst TypeExample(s)Typical ConditionsKey AdvantageReference
Brønsted AcidAcetic Acid, HClReflux in solventSimple, inexpensive, can act as solvent.[1]
Lewis AcidFeCl₃, Cu(OTf)₂, Ag catalystsRoom temp to 60°CHigh efficiency at lower temperatures.[3]
HeterogeneousAmberlyst-70, Nano-ZnORoom temp, aqueous mediaEasy to remove (filtration), recyclable, eco-friendly.[1][3]
OrganocatalystNot commonly cited for this specific transformation---

Q: Can microwave irradiation improve my low yield? A: Yes, microwave-assisted synthesis is a powerful tool for this reaction. It can dramatically reduce reaction times and often leads to higher yields, sometimes even under solvent-free conditions.[3] The rapid and uniform heating provided by microwaves can efficiently drive the dehydration step, which is often the rate-limiting part of the sequence.

Part 4: Example Experimental Protocol

Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone and Phenylhydrazine (Illustrative)

This protocol is based on general procedures described in the literature where a pyrazoline is formed and oxidized in situ.[1]

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenylprop-2-en-1-one (chalcone, 2.08 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (30 mL). The acetic acid serves as both the solvent and the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and stir for 3 hours. The initial condensation forms the pyrazoline intermediate. For the oxidation step, add a catalytic amount of iodine (I₂, 0.25 g, 1 mmol). Continue to reflux for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid. The crude product can be purified by recrystallization from ethanol to afford the pure 1,3,5-triphenyl-1H-pyrazole as a crystalline solid.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Medicinal Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

Sources

Technical Support Center: Pyrazole Synthesis Byproduct Identification and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and characterization of byproducts in pyrazole synthesis. Drawing from extensive field experience and established chemical principles, this resource provides practical troubleshooting strategies and in-depth explanations to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Isomer Formation in Knorr Pyrazole Synthesis

Question: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is yielding a mixture of two regioisomers. How can I control the regioselectivity and how do I definitively identify each isomer?

Answer:

The formation of regioisomers is a well-documented challenge in the Knorr pyrazole synthesis and related methodologies when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The reaction can proceed through two different pathways, leading to isomeric pyrazole products. The preferred pathway is influenced by a combination of electronic and steric factors of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[2]

Causality of Isomer Formation:

The regioselectivity is often dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the 1,3-diketone. The more electrophilic carbonyl carbon is generally favored for the initial attack. Subsequently, intramolecular condensation and dehydration lead to the pyrazole ring.

  • Electronic Effects: Electron-withdrawing groups on the diketone will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can hinder the approach to a particular carbonyl group, favoring attack at the less sterically encumbered site.

  • pH and Solvent: Reaction conditions, including pH and solvent polarity, can significantly influence the reaction pathway and, consequently, the isomeric ratio.[2] For instance, acidic conditions can protonate a carbonyl, increasing its electrophilicity, while aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[3]

Troubleshooting and Control Strategies:

  • Reaction Condition Optimization: A systematic approach to optimizing reaction conditions is crucial. This includes screening various solvents of differing polarities, adjusting the pH with acidic or basic additives, and varying the reaction temperature.[1]

  • Strategic Use of Catalysts: The use of specific catalysts, such as Lewis acids, can help to direct the reaction towards a single isomer by coordinating to one of the carbonyl groups and enhancing its electrophilicity.[1]

  • Flow Chemistry for Kinetic Insights: Utilizing flow chemistry setups can provide precise control over reaction parameters and allow for detailed kinetic studies to understand the factors governing isomer formation.[2]

Characterization of Regioisomers:

Distinguishing between pyrazole regioisomers requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring proton and the substituents can provide valuable clues. Protons closer to nitrogen atoms or electron-withdrawing groups will typically appear at a lower field.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also diagnostic.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for unambiguous structure determination. These experiments reveal through-space correlations between protons that are in close proximity, allowing you to establish the relative positions of substituents on the pyrazole ring. For example, a correlation between a substituent proton and the N-H proton (if present) can confirm its position.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns in MS/MS experiments can sometimes differ, providing structural information.

  • X-ray Crystallography: If a crystalline sample of a single isomer can be obtained, X-ray crystallography provides the definitive and unambiguous structural proof.

G cluster_synthesis Synthesis & Observation cluster_separation Separation cluster_characterization Characterization cluster_conclusion Conclusion Start Pyrazole Synthesis with Unsymmetrical Reagents Observation Observation of Isomeric Mixture (e.g., by TLC, LC-MS) Start->Observation Separation Chromatographic Separation (e.g., Column, Prep-HPLC) Observation->Separation NMR_1D 1D NMR (¹H, ¹³C) Initial Assessment Separation->NMR_1D MS Mass Spectrometry (Molecular Weight Confirmation) Separation->MS NMR_2D 2D NMR (NOESY/ROESY) Definitive Structure NMR_1D->NMR_2D Xray X-ray Crystallography (If Crystalline) NMR_2D->Xray Optional Confirmation Structure_A Structure of Isomer A Confirmed NMR_2D->Structure_A Structure_B Structure of Isomer B Confirmed NMR_2D->Structure_B Xray->Structure_A Xray->Structure_B

Issue 2: Formation of Pyrazoline and Other Partially Saturated Byproducts

Question: My reaction is producing a significant amount of a byproduct with a mass two units higher than my expected pyrazole. I suspect it's a pyrazoline. How can I confirm this and what can I do to promote aromatization?

Answer:

The formation of pyrazoline intermediates is a common occurrence, especially in syntheses involving the reaction of hydrazines with α,β-unsaturated ketones or in some Knorr-type syntheses where the final dehydration/oxidation step is slow.[1][3] These dihydrogenated pyrazole derivatives are often stable enough to be isolated.

Mechanism of Pyrazoline Formation and Subsequent Aromatization:

The initial cyclization reaction often leads to a pyrazoline ring. The final step to obtain the aromatic pyrazole is an oxidation or elimination reaction. If this step is not efficient, the pyrazoline can be a major byproduct.

Troubleshooting and Promoting Aromatization:

  • In-situ Oxidation: The inclusion of a mild oxidizing agent in the reaction mixture can facilitate the conversion of the pyrazoline intermediate to the desired pyrazole. Common oxidizing agents include:

    • Air or oxygen, often bubbled through the reaction mixture.

    • Copper(II) salts.

    • Iodine.

  • Post-reaction Oxidation: If the pyrazoline is isolated, it can be oxidized in a separate step.

  • Reaction Conditions: Higher reaction temperatures and longer reaction times can sometimes promote the final aromatization step. However, this should be balanced against the potential for decomposition of starting materials or products.

Characterization of Pyrazoline Byproducts:

  • Mass Spectrometry (MS): The most straightforward indication of a pyrazoline byproduct is a molecular ion peak in the mass spectrum that is two mass units higher (M+2) than the expected pyrazole product.

  • ¹H NMR Spectroscopy: The presence of sp³-hybridized carbons in the pyrazoline ring will give rise to characteristic aliphatic proton signals, typically in the range of 2.5-5.0 ppm. These signals will often show complex splitting patterns due to diastereotopic protons. In contrast, the aromatic pyrazole will have characteristic signals in the aromatic region (typically 6.0-8.0 ppm).

  • UV-Vis Spectroscopy: Pyrazoles, being aromatic, will have a different UV-Vis absorption spectrum compared to the non-aromatic pyrazolines. This can be a quick method to monitor the progress of the aromatization reaction.

Compound ClassKey ¹H NMR FeaturesKey MS Feature
Pyrazole Aromatic protons (typically 6.0-8.0 ppm)M+
Pyrazoline Aliphatic protons on the ring (typically 2.5-5.0 ppm)M+2
Issue 3: Unexpected Side Reactions and Complex Byproduct Mixtures

Question: My reaction is yielding a complex mixture of byproducts that I cannot easily identify. What are some common, yet unexpected, side reactions in pyrazole synthesis and how can I approach their identification?

Answer:

Beyond the common formation of isomers and pyrazolines, other side reactions can lead to a complex array of byproducts, complicating purification and reducing yields.

Potential Unexpected Side Reactions:

  • Di-addition of Hydrazine: In some cases, a second molecule of hydrazine can react with the intermediate, leading to more complex structures.[2]

  • Reaction with Solvent: Certain solvents, especially those that are reactive under the reaction conditions (e.g., alcohols at high temperatures with acid catalysts), can participate in side reactions.

  • Decomposition of Starting Materials or Products: The stability of your starting materials and the desired pyrazole product under the reaction conditions should be considered. High temperatures or strongly acidic/basic conditions can lead to degradation.

  • Formation of Hydrazones: Incomplete cyclization can result in the presence of stable hydrazone intermediates.[4]

A Systematic Approach to Identifying Unknown Byproducts:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct(s). This will allow you to determine the elemental composition and propose potential molecular formulas.

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry can separate the components of the mixture and provide fragmentation data for each byproduct. This fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure.

  • Preparative Chromatography: Isolate the major byproducts using techniques like preparative HPLC or column chromatography.

  • Multi-nuclear and 2D NMR: Once a byproduct is isolated in sufficient purity and quantity, a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is the most powerful method for complete structure elucidation.

  • Reaction Monitoring: Utilize techniques like in-situ IR, Raman spectroscopy, or online HPLC to monitor the reaction progress. This can help identify transient intermediates and understand the reaction pathways leading to byproduct formation.

G Start Complex Byproduct Mixture Observed HRMS High-Resolution Mass Spectrometry (Determine Elemental Composition) Start->HRMS LCMSMS LC-MS/MS (Separate and Obtain Fragmentation Patterns) HRMS->LCMSMS Isolation Preparative Chromatography (Isolate Major Byproducts) LCMSMS->Isolation NMR Comprehensive NMR Analysis (¹H, ¹³C, 2D NMR) Isolation->NMR Structure Structure Elucidation of Byproduct(s) NMR->Structure

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6583. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2486-2494. [Link]

  • Farghaly, T. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1110. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Taylor, E. C., & Loeffler, J. E. (1960). Structure determination of the N-methyl isomers of 5-amino-3,4-dicyanopyrazole and certain related pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 25(3), 512-516. [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. The formation of regioisomers is one of the most persistent challenges in this field, leading to reduced yields of the desired compound and creating difficult purification challenges.

This document moves beyond simple protocols to explain the underlying principles that govern regiochemical outcomes. By understanding the "why," you can make more informed decisions in the lab to troubleshoot and optimize your reactions effectively.

The Fundamental Challenge: The Knorr Pyrazole Synthesis and Regioselectivity

The most common and direct route to substituted pyrazoles is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[1][2] When the 1,3-dicarbonyl is unsymmetrical (R¹ ≠ R³), the reaction can proceed via two different pathways, potentially leading to a mixture of two regioisomers.

The core of the problem lies in the initial nucleophilic attack. The substituted nitrogen (N-1) of the hydrazine can attack one carbonyl, while the unsubstituted nitrogen (N-2) attacks the other. The relative reactivity of the two carbonyl carbons (C-1 and C-3) and the two nitrogen atoms of the hydrazine dictates the final ratio of the products.

G cluster_reactants Reactants cluster_products Products R1 R¹-C(O)CH₂C(O)-R³ (Unsymmetrical 1,3-Dicarbonyl) PathwayA Attack at C-1 (More electrophilic carbonyl) R1->PathwayA Path A PathwayB Attack at C-3 (Less electrophilic carbonyl) R1->PathwayB Path B Hydrazine R²-NH-NH₂ (Substituted Hydrazine) Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer 1 (Major/Desired) PathwayA->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 (Minor/Undesired) PathwayB->Isomer2 Cyclization & Dehydration

Caption: Knorr Pyrazole Synthesis pathways leading to two possible regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of two regioisomers?

This is the classic outcome when the two carbonyl groups in your 1,3-dicarbonyl starting material have similar reactivity, or when the reaction conditions are not optimized to favor one reaction pathway over the other.[2][3] Both steric hindrance and the electronic nature of the R¹ and R³ groups influence which carbonyl is more readily attacked by the hydrazine.

Q2: How can I predict which carbonyl group is more reactive?

Generally, the carbonyl carbon that is more electron-deficient (more electrophilic) will react faster.

  • Electronic Effects: An electron-withdrawing group (EWG) like -CF₃, -NO₂, or -CO₂Et will make the adjacent carbonyl carbon more electrophilic and thus more reactive toward nucleophilic attack.[4]

  • Steric Effects: A bulky substituent (e.g., tert-butyl, phenyl) will hinder the approach of the nucleophile, making the adjacent carbonyl less reactive compared to one with a smaller substituent (e.g., methyl).[5] Often, these two effects are in competition.

Q3: How does the choice of solvent impact regioselectivity?

Solvents play a crucial role beyond simply dissolving the reactants. Protic solvents can form hydrogen bonds with the carbonyl oxygen atoms, increasing their electrophilicity. Highly polar, non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[4] They selectively activate the more electron-deficient carbonyl group without competing with the hydrazine nucleophile, thereby directing the reaction down a single pathway.[4]

Q4: When should I consider using a catalyst?

If solvent and temperature optimization are insufficient, a catalyst is the next logical step.

  • Acid Catalysis: A Brønsted or Lewis acid can activate a carbonyl group, making it more susceptible to attack. This can enhance the inherent electronic differences between the two carbonyls.[3]

  • Metal Catalysis: Various metal catalysts (e.g., Cu, Ru, Ag, Pt) have been developed for specific pyrazole syntheses, often enabling reactions under milder conditions and with high selectivity.[3][6][7] These are particularly useful in multi-component reactions or when using less traditional starting materials.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems with a workflow-based approach to finding a solution.

G start Start: Poor Regioselectivity q_isomers What is the isomer ratio? start->q_isomers q_sterics Are R¹ and R³ sterically different? q_isomers->q_sterics Wrong isomer is major q_electronics Are R¹ and R³ electronically different? q_isomers->q_electronics ~50:50 mixture sol_kinetics Solution: Lower temperature to favor kinetic product. q_sterics->sol_kinetics Yes (e.g., t-Bu vs. Me) sol_catalyst Solution: Use a Lewis acid catalyst to preferentially activate one carbonyl. q_sterics->sol_catalyst No q_electronics->q_sterics No (e.g., Me vs. Et) sol_solvent Solution: Use fluorinated solvent (TFE, HFIP) to amplify electronic differences. q_electronics->sol_solvent Yes (e.g., CF₃ vs. Ph) sol_kinetics->sol_catalyst If insufficient sol_solvent->sol_catalyst If insufficient sol_protect Advanced Solution: Consider a protecting group strategy or a stepwise synthesis. sol_catalyst->sol_protect If all else fails

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.
  • Causality: This indicates that the energy barrier for attacking either carbonyl is very similar under your current conditions. The electronic and steric differences between your R¹ and R³ groups are not significant enough to direct the reaction.

  • Solutions:

    • Change the Solvent (High-Impact): Switch from standard solvents like ethanol or acetic acid to a fluorinated alcohol. Hexafluoroisopropanol (HFIP) is particularly effective.[4] It can dramatically increase the electrophilicity of the carbonyl attached to an electron-withdrawing group, often shifting a 1:1 ratio to >95:5 in favor of a single isomer.

    • Lower the Reaction Temperature: Room temperature or elevated temperatures can provide enough energy to overcome small activation barriers, leading to mixtures. Running the reaction at 0 °C or below may favor the kinetically controlled product, which is formed via the lowest energy transition state.

    • Introduce a Lewis Acid Catalyst: A mild Lewis acid (e.g., LiClO₄, BF₃·OEt₂) can coordinate to one of the carbonyl oxygens, making it significantly more electrophilic and directing the nucleophilic attack.[3]

Problem 2: The reaction is selective, but I'm getting the wrong regioisomer as the major product.
  • Causality: Your reaction is likely under thermodynamic control, meaning the most stable product is being formed. However, your desired product may be the kinetic one (formed fastest). Alternatively, the inherent electronic/steric properties of your substrate favor the formation of the undesired isomer.

  • Solutions:

    • Force Kinetic Control: Drastically lower the reaction temperature and use a strong, non-coordinating base if applicable. This can trap the product that forms fastest before it has a chance to equilibrate to the more stable thermodynamic product.

    • Re-evaluate Your Starting Materials: The most reliable way to control regioselectivity is to use starting materials where the electronic and steric factors are overwhelmingly in favor of the desired outcome. For example, using a 1,3-diketone with a very bulky group (like tert-butyl) next to a small group (like methyl) will strongly direct the initial attack to the less hindered carbonyl.[5]

    • Consider a Stepwise Approach: Instead of a one-pot reaction, a stepwise synthesis can provide absolute control.[8] For instance, you can form an enamine or enol ether from one of the carbonyls first, effectively "protecting" it, and then perform the condensation with hydrazine.

Problem 3: I have difficulty separating the two regioisomers.
  • Causality: Regioisomers often have very similar polarities and physical properties, making separation by standard column chromatography challenging.

  • Solutions:

    • Optimize Chromatography: Before resorting to re-synthesis, explore advanced chromatographic techniques. Chiral chromatography (even for achiral compounds) can sometimes resolve isomers. Supercritical fluid chromatography (SFC) can also offer different selectivity.

    • Derivatization: If one isomer has a functional group that the other lacks (or is more accessible), you can selectively derivatize it to drastically change its polarity. After separation, the derivatizing group can be removed.

    • Confirm Structure Unambiguously: It is crucial to confirm which isomer is which. 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can show through-space correlations between protons on the N-substituent (R²) and the C-5 substituent (R³), confirming their proximity and thus the isomeric structure.[8]

Data-Driven Optimization: The Impact of Solvents

The choice of solvent is a powerful and often underestimated tool. The data below, adapted from studies on the synthesis of fluorinated pyrazoles, clearly demonstrates this effect.[4]

1,3-Dicarbonyl Substrate (R¹ vs R³)HydrazineSolventRegioisomeric Ratio (Desired:Undesired)
CF₃ vs. PhenylMethylhydrazineEthanol75:25
CF₃ vs. PhenylMethylhydrazineTFE 92:8
CF₃ vs. PhenylMethylhydrazineHFIP >98:2
CF₃ vs. PhenylPhenylhydrazineEthanol60:40
CF₃ vs. PhenylPhenylhydrazineHFIP >98:2
CO₂Et vs. PhenylMethylhydrazineEthanol70:30
CO₂Et vs. PhenylMethylhydrazineHFIP 90:10

Key Takeaway: In cases where an electron-withdrawing group (like CF₃ or CO₂Et) is present, switching from ethanol to a fluorinated alcohol like TFE or HFIP provides a dramatic and reliable increase in regioselectivity.[4]

High-Regioselectivity Protocol Example: Synthesis using HFIP

This protocol is based on a validated method for achieving high regioselectivity when one of the carbonyl groups is significantly more electrophilic.[4]

Reaction: Synthesis of 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M.

  • Addition of Hydrazine: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution over 10 minutes. Note: The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting dicarbonyl is consumed.

  • Workup:

    • Remove the HFIP solvent under reduced pressure (use a cold trap as HFIP is volatile).

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product should show high regioselectivity by ¹H NMR. If necessary, purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to remove any minor impurities.

References
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PubMed Central. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

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Technical Support Center: Challenges in the Scale-Up of 4-Ethyl-1H-Pyrazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis and scale-up of 4-ethyl-1H-pyrazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, making its efficient and safe production a critical objective for many research and development teams.[1][2] The most prevalent synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydrazine, a variation of the classic Knorr pyrazole synthesis.[3][4]

While straightforward on a laboratory scale, transitioning this synthesis to pilot plant or manufacturing scales introduces significant challenges. Issues related to reaction kinetics, thermal management, impurity profiles, and reagent safety become paramount. This guide is designed for researchers, chemists, and process engineers to navigate these complexities. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a scalable experimental protocol, grounded in established chemical principles and field-proven experience.

Core Synthetic Pathway Overview

The synthesis of this compound is typically achieved by reacting a precursor to 2-ethylmalondialdehyde with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 2-Ethyl-1,3-dicarbonyl Precursor C Condensation & Cyclization A->C B Hydrazine Hydrate B->C D Work-up & Isolation C->D Reaction Mixture E Crude this compound D->E F Purification E->F G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a direct question-and-answer format.

Q1: My reaction is experiencing a dangerous thermal runaway. What immediate actions should I take, and how can this be prevented in the future?

A1: A thermal runaway during pyrazole synthesis with hydrazine is a critical safety event, primarily due to the highly exothermic nature of the condensation reaction.[7]

  • Immediate Actions:

    • Cease all reagent addition immediately.

    • Apply maximum cooling to the reactor jacket.

    • If possible and safe, add a pre-chilled, inert solvent (the one used in the reaction) to dilute the reaction mass and help absorb the heat.

    • Alert safety personnel and prepare for emergency shutdown.

  • Root Cause & Prevention:

    • Causality: The rate of heat generation is exceeding the rate of heat removal. This is a common scale-up challenge, as the surface-area-to-volume ratio of a reactor decreases as its size increases, making cooling less efficient.[8]

    • Preventative Measures:

      • Controlled Addition: Switch from adding reagents all at once to a slow, controlled feed of hydrazine hydrate below the surface of the reaction mixture. This allows the cooling system to keep pace with heat generation.

      • Dilution: Increase the solvent volume. More dilute reactions are inherently safer as the solvent acts as a heat sink.[7]

      • Process Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously. Set alarms for any deviation from the target temperature range.

      • Thermal Hazard Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process.

Q2: The final yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue that can often be traced to mass and heat transfer limitations, or prolonged reaction times.

  • Potential Causes & Solutions:

    • Poor Mixing: In larger reactors, inefficient stirring can create "hot spots" where localized overheating leads to the decomposition of starting materials or products. It can also lead to areas of poor reagent mixing, resulting in an incomplete reaction.[7]

      • Solution: Ensure the reactor's agitator (type, speed, and position) is appropriate for the reaction volume and viscosity to ensure homogeneity.

    • Incomplete Reaction: A reaction that appears complete on a small scale might stall on a larger scale due to mixing or thermal issues.

      • Solution: Implement in-process controls (IPCs) using TLC, GC, or HPLC to monitor the consumption of the limiting reagent before proceeding with the work-up. You may need to increase the reaction time or temperature slightly.[7]

    • Side Product Formation: Increased reaction times or higher temperatures during scale-up can favor the formation of by-products.

      • Solution: Optimize reaction conditions to be as mild as possible while still achieving a reasonable reaction rate.[9] Lowering the temperature may improve selectivity.[7]

    • Losses During Work-up: Extraction and isolation procedures that are efficient in the lab (e.g., using a separatory funnel) may be less so at scale.

      • Solution: Optimize the extraction solvent volumes and the number of extractions. For product isolation, investigate crystallization as a more scalable alternative to chromatography. Ensure phase separation is complete before proceeding.

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproducts Troubleshoot By-products cluster_workup Troubleshoot Work-up Start Low Yield Observed Q1 Is the reaction going to completion? (Check via IPC: TLC/GC/HPLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant by-products? A1_Yes->Q2 Sol_Mixing Improve Agitation: - Increase stirrer speed - Check baffle configuration A1_No->Sol_Mixing Sol_TimeTemp Adjust Conditions: - Increase reaction time - Cautiously increase temperature A1_No->Sol_TimeTemp End Yield Improved Sol_Mixing->End Sol_TimeTemp->End Sol_Temp Lower reaction temperature to improve selectivity. Q2->Sol_Temp Yes Sol_Stoich Check stoichiometry of reagents. Q2->Sol_Stoich Yes Q3 Are losses occurring during work-up? Q2->Q3 No Sol_Temp->End Sol_Stoich->End Sol_Extract Optimize extraction: - Adjust solvent volume/pH - Increase number of extractions Q3->Sol_Extract Yes Sol_Purify Optimize isolation: - Develop crystallization protocol - Minimize transfers Q3->Sol_Purify Yes Sol_Extract->End Sol_Purify->End

Caption: Troubleshooting decision tree for addressing low yield.

Q3: Purification by column chromatography is not practical at my desired scale. What are some viable alternatives?

A3: Relying on chromatography for multi-kilogram scale purification is often economically and practically unfeasible. Developing a robust crystallization protocol is the preferred industrial method.

  • Alternative Purification Strategies:

    • Crystallization: This is the most scalable and cost-effective method.

      • Procedure: Perform a solvent screen to identify a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol/water, ethanol/water, toluene, or heptane/ethyl acetate mixtures.[10]

      • Optimization: Control the cooling rate to influence crystal size and purity. Slower cooling generally results in larger, purer crystals. Seeding the solution with a small amount of pure product can aid in initiating crystallization.

    • Distillation: If the product is thermally stable and volatile, vacuum distillation can be an effective method for removing non-volatile impurities. The boiling point of the product and its impurities must be sufficiently different.

    • Acid-Base Extraction: As a pyrazole, the product is weakly basic and can be protonated.[4] An aqueous acid wash (e.g., dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into a fresh organic solvent.[11] This method is highly effective for removing non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling hydrazine hydrate at scale?

A1: Hydrazine hydrate is a hazardous substance requiring strict handling protocols.[12][13] The primary concerns are:

  • Toxicity: Hydrazine is highly toxic and a suspected human carcinogen.[12][14][15] Exposure must be minimized through the use of proper personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. All operations must be conducted in a well-ventilated fume hood or a closed system.[7]

  • Flammability & Explosivity: Hydrazine has a wide flammability range and can decompose explosively, especially at high temperatures or in the presence of catalytic metals (e.g., rust, copper).[7][14] Anhydrous hydrazine poses a greater risk, which is why aqueous solutions (hydrazine hydrate) are typically used.[16]

  • Corrosivity: It is corrosive and can cause severe burns to skin and eyes upon contact.[12][14]

Q2: What are the critical process parameters (CPPs) to monitor and control during this synthesis?

A2: For a robust and reproducible process, the following parameters should be carefully controlled:

  • Temperature: As discussed, this is critical for controlling the reaction rate and preventing thermal runaway.

  • Reagent Stoichiometry: Precise control over the molar ratios of the 1,3-dicarbonyl precursor and hydrazine is necessary to maximize yield and minimize impurities from excess starting materials.

  • Addition Rate: The rate at which hydrazine is added directly impacts heat generation and must be controlled.

  • Mixing Speed (Agitation): Ensures uniform temperature and concentration throughout the reactor.

  • Reaction Time: Monitored by IPCs to ensure the reaction proceeds to completion without unnecessary heating that could cause degradation.

Q3: Which analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

A3: A combination of techniques is recommended:

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and simple method for qualitatively tracking the disappearance of starting materials.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the conversion of starting materials and the formation of product and by-products.

  • Final Product Quality Control:

    • HPLC/GC: To determine the purity of the final product (e.g., area % or purity by standard).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Karl Fischer Titration: To determine the water content in the final product.

Scalable Experimental Protocol

This protocol describes the synthesis of this compound on a 20g scale, designed with scalability in mind.

Reaction Scheme: 2-Ethyl-3-(dimethylamino)acrolein + Hydrazine Hydrate → this compound

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Equivalents
2-Ethyl-3-(dimethylamino)acrolein127.1820.00.1571.0
Hydrazine Hydrate (~64% N₂H₄)50.069.8~0.196~1.25
Toluene-200 mL--
Deionized Water-100 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--
Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL, three-necked round-bottom flask (or an appropriately sized jacketed reactor) with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Initial Charge: Charge the reactor with 2-ethyl-3-(dimethylamino)acrolein (20.0 g, 0.157 mol) and toluene (200 mL). Begin stirring to form a clear solution.

  • Hydrazine Addition: In the addition funnel, place a solution of hydrazine hydrate (9.8 g, ~0.196 mol) in water (20 mL).

  • Reaction: Heat the reactor contents to 80°C. Once the temperature is stable, begin the slow, dropwise addition of the hydrazine hydrate solution over 1 hour. A mild exotherm may be observed; maintain the internal temperature between 80-85°C using the heating mantle or reactor jacket.

  • Reaction Monitoring: After the addition is complete, hold the reaction mixture at 80°C. Monitor the reaction progress every hour by taking a small aliquot and analyzing it by TLC or GC. The reaction is typically complete within 3-5 hours.

  • Cool Down: Once the starting material is consumed, turn off the heat and allow the reaction mixture to cool to room temperature (20-25°C).

  • Work-up (Phase Separation): Transfer the mixture to a separatory funnel. Add deionized water (80 mL) and shake vigorously. Allow the layers to separate. The bottom aqueous layer contains dimethylamine hydrochloride and excess hydrazine.

  • Extraction: Separate the layers and wash the upper organic (toluene) layer with saturated sodium chloride solution (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~10 g), stir for 15 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude this compound as an oil or low-melting solid.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot isopropanol (~30-40 mL).

    • While hot, slowly add water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol/water (1:1), and dry under vacuum. (Expected yield: 12-14 g, 70-80%).

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Biology of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility stems from its ability to engage in various biological interactions and its synthetic tractability. However, the subtle art of pyrazole-based drug design often lies in understanding and exploiting the profound impact of isomerism. The arrangement of substituents on the pyrazole ring, the position of nitrogen atoms, and the tautomeric forms can dramatically alter a molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacokinetic profile.[3][4]

This guide provides a comparative analysis of pyrazole isomers in biological systems, offering insights into how different isomeric forms can be leveraged to optimize drug candidates. We will delve into the differential activities of positional isomers, the distinct properties of the structural isomer indazole, and the influence of tautomerism, supported by experimental data and detailed protocols to empower your research.

The Landscape of Pyrazole Isomerism

Pyrazole isomerism can be broadly categorized into three main types, each with significant implications for biological activity:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the pyrazole ring. A prime example is the comparison between 3-aminopyrazole and 5-aminopyrazole derivatives.

  • Structural Isomers: These isomers share the same molecular formula but have different atomic connectivity. The most relevant structural isomer of pyrazole in medicinal chemistry is indazole (or benzopyrazole), where a benzene ring is fused to the pyrazole ring.[5]

  • Tautomers: Tautomers are isomers that readily interconvert through the migration of a proton. For asymmetrically substituted pyrazoles, this results in a dynamic equilibrium between different forms, which can have distinct biological activities.[6][7]

Comparative Biological Activities of Pyrazole Isomers

The isomeric form of a pyrazole derivative can dictate its target selectivity, potency, and overall pharmacological effect. Here, we present a comparative analysis of different pyrazole isomers across key biological activities.

Positional Isomers: 3-Aminopyrazole vs. 5-Aminopyrazole

The position of the amino group on the pyrazole ring significantly influences the molecule's interaction with biological targets.[8]

A comparative study of 3-amino- and 5-aminopyrazole derivatives revealed a clear distinction in their anticonvulsant effects. 3-Aminopyrazole derivatives generally exhibit stronger anticonvulsant activity.[9]

Isomer ClassRepresentative CompoundBiological TargetAssayPotency (ED50)Reference
3-Aminopyrazole 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazoleVoltage-gated sodium channelsMaximal Electroshock Seizure (MES) test (rat)High[9]
5-Aminopyrazole Various synthesized derivativesNot specifiedMaximal Electroshock Seizure (MES) test (rat)Low to inactive[9]

Expert Insight: The superior anticonvulsant activity of the 3-aminopyrazole series suggests that the specific orientation of the amino group and its associated substituents is crucial for effective interaction with the binding site on voltage-gated sodium channels. This highlights the importance of synthesizing and evaluating both positional isomers in early-stage drug discovery to identify the optimal scaffold.

Both 3- and 5-aminopyrazole scaffolds are prevalent in the design of kinase inhibitors. However, the choice of isomer can determine the selectivity profile.

  • p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: The 5-aminopyrazole scaffold has been particularly successful in the development of potent and selective p38α MAPK inhibitors, which are key targets in inflammatory diseases.[8][10]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Conversely, 3-aminopyrazole derivatives have shown promise as scaffolds for CDK inhibitors, which are crucial regulators of the cell cycle and are important targets in oncology.[9]

Isomer ClassTarget KinaseRepresentative Compound ExamplePotency (IC50)Reference
5-Aminopyrazole p38α MAPKBIRB 79638 nM[11]
3-Aminopyrazole CDK2(Structure not specified)Sub-micromolar[9]
Structural Isomers: Pyrazole vs. Indazole

Indazole, a structural isomer of pyrazole fused to a benzene ring, is also a prominent scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[12] The choice between a pyrazole and an indazole core can significantly impact a compound's binding mode and pharmacokinetic properties.[13]

Both pyrazole and indazole can serve as effective hinge-binding motifs in kinase inhibitors. The selection between the two often depends on the specific topology of the ATP-binding pocket and the desired vector for substituent exploration.

Rationale for Selection:

  • Pyrazole: The single five-membered ring offers multiple points for substitution (N1, C3, C4, C5), allowing for fine-tuning of potency and selectivity. It can act as a bioisosteric replacement for other aromatic systems to improve properties like solubility and reduce metabolic liabilities.[13]

  • Indazole: The fused bicyclic system provides a more rigid and extended scaffold, which can be advantageous for occupying larger hydrophobic pockets. It is often used as a bioisostere for phenol, offering improved metabolic stability.[13]

ScaffoldAdvantageExample Drug/CompoundTarget
Pyrazole Versatile substitution, improved physicochemical propertiesCrizotinibALK/ROS1/MET
Indazole Rigid scaffold, occupies larger pockets, metabolic stabilityAxitinibVEGFR
Tautomeric Forms and Their Biological Relevance

For unsymmetrically substituted pyrazoles, the existence of tautomers can have significant biological implications. The different tautomeric forms can exhibit distinct binding affinities for a target protein.[7] The position of the proton on the nitrogen atoms can influence the hydrogen bonding pattern and the overall conformation of the molecule.

For 3(5)-aminopyrazoles, theoretical and experimental studies have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer.[4] This tautomeric preference can influence the dominant species in solution and, therefore, the observed biological activity.

Experimental Workflow for Investigating Tautomer-Specific Activity

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Structure-Activity Relationship S1 Synthesize and purify a single regioisomer S2 Characterize tautomeric equilibrium (e.g., NMR spectroscopy) S1->S2 B1 Perform in vitro assay (e.g., kinase inhibition) S2->B1 Test under conditions where one tautomer predominates B2 Determine potency (IC50) B1->B2 A1 Correlate biological activity with tautomer population B2->A1 A2 Computational modeling to probe binding of individual tautomers A1->A2 G P1 Prepare pyrazole isomer stock solutions A1 Add isomers to microplate (dose-response) P1->A1 P2 Prepare kinase, substrate, and ATP solutions A2 Add kinase and substrate P2->A2 A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Incubate at 30°C A3->A4 A5 Stop reaction A4->A5 D1 Detect kinase activity A5->D1 D2 Calculate IC50 values D1->D2 C1 Compare potency and selectivity of isomers D2->C1 G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A1 Caco-2 permeability assay C Comparative ADME Profile A1->C Compare Papp values D1 Plasma protein binding assay D1->C Compare % bound D2 LogD determination D2->C Compare LogD values M1 Microsomal stability assay M2 Metabolite identification M1->M2 M1->C Compare t1/2 M2->C Identify differential metabolites E1 Transporter interaction studies E1->C Assess efflux/uptake Isomers Pyrazole Isomers Isomers->A1 Isomers->D1 Isomers->D2 Isomers->M1 Isomers->E1

Caption: Workflow for comparative in vitro ADME profiling of pyrazole isomers.

Conclusion: A Strategic Approach to Pyrazole Isomerism

The biological activity of pyrazole derivatives is exquisitely sensitive to the nuances of their isomeric form. A thorough and systematic comparative evaluation of positional isomers, structural isomers, and tautomers is not merely an academic exercise but a critical component of a rational drug design strategy. By understanding how subtle structural changes impact target engagement, selectivity, and pharmacokinetic properties, researchers can more effectively navigate the complex landscape of drug discovery and develop safer and more effective pyrazole-based therapeutics. This guide provides a framework and practical methodologies to empower researchers in this endeavor, emphasizing the importance of a data-driven, comparative approach to unlocking the full potential of the pyrazole scaffold.

References

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A Senior Application Scientist's Guide to the Comparative Antimicrobial Efficacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration, with the pyrazole nucleus standing out as a "privileged scaffold." Its versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities, including potent antimicrobial effects.[1][2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comparative analysis of the antimicrobial efficacy of different classes of pyrazole derivatives. We will delve into their mechanisms of action, explore the critical structure-activity relationships that govern their potency, and provide a robust, self-validating experimental protocol for assessing their efficacy in your own laboratories.

The Pyrazole Scaffold: A Foundation for Antimicrobial Activity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement imparts specific electronic and steric properties that make it an excellent pharmacophore. Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a rigid core for orienting various substituents allows for the fine-tuning of biological activity. Many pyrazole-containing drugs, such as the anti-inflammatory Celecoxib, have already seen widespread clinical use, demonstrating the scaffold's favorable pharmacokinetic and toxicological profiles.[1]

Mechanisms of Action: How Pyrazoles Combat Microbes

The antimicrobial power of pyrazole derivatives is not monolithic; different structural classes engage with distinct and vital bacterial targets. While the precise mechanism for many novel compounds is still under investigation, several key pathways have been identified.[3] The diversity of these mechanisms is a significant advantage, offering multiple avenues to circumvent existing resistance pathways.

  • Inhibition of Nucleic Acid Synthesis : A primary mode of action for several pyrazole derivatives is the inhibition of DNA gyrase and topoisomerase IV.[3] These essential enzymes control the topology of bacterial DNA during replication. By binding to these enzymes, pyrazoles prevent the re-ligation of DNA strands, leading to double-strand breaks and rapid cell death. This mechanism is effective against both Gram-positive and Gram-negative bacteria.[3]

  • Disruption of Cell Wall Integrity : The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for survival, protecting the cell from osmotic stress.[4] Some pyrazole-hydrazone derivatives have been shown to disrupt the bacterial cell wall, leading to lysis.[3] The structural differences between Gram-positive (thick peptidoglycan) and Gram-negative (outer membrane) cell walls can lead to differential susceptibility to these compounds.[4]

  • Multi-Target Inhibition : Certain potent pyrazole compounds exhibit a bactericidal effect by simultaneously interfering with multiple pathways, including the synthesis of the cell wall, proteins, and nucleic acids.[3] This multi-pronged attack can be particularly effective and may slow the development of resistance.

Antimicrobial_Mechanisms_of_Pyrazoles cluster_0 Pyrazole Compound cluster_1 Bacterial Cell Py Pyrazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Py->DNA_Gyrase Binds to enzyme Cell_Wall Cell Wall Synthesis Py->Cell_Wall Disrupts process Protein_Synth Protein Synthesis Py->Protein_Synth Interferes with ribosomes Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Lysis Cell Lysis Cell_Wall->Lysis Inhibition Translation Inhibited Protein_Synth->Inhibition

Caption: Key antimicrobial mechanisms of pyrazole compounds against bacteria.

Comparative Efficacy and Structure-Activity Relationships (SAR)

The antimicrobial potency of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Understanding these Structure-Activity Relationships (SAR) is crucial for designing next-generation agents with improved efficacy and specificity.

Key Structural Classes and Their Performance
  • Pyrazole-Hydrazones : This class has demonstrated significant potency, particularly against drug-resistant strains.[3] The hydrazone moiety (-C=N-NH-) appears crucial for activity. For instance, 3-coumarinyl substituted pyrazole hydrazones were found to be potent inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[3]

  • Pyrazole-Thiazole Hybrids : The strategy of combining a pyrazole ring with another bioactive heterocycle, such as thiazole, has yielded compounds with enhanced antimicrobial power.[3][5] Certain pyrazole-thiazole hybrids containing a hydrazone linker were potent growth inhibitors of MRSA with Minimum Bactericidal Concentration (MBC) values below 0.2 μM.[3]

  • Pyrazole-1-Carbothiohydrazides : Derivatives featuring a carbothiohydrazide group (-CS-NH-NH2) have shown remarkable broad-spectrum activity. The presence of this free moiety is thought to enhance the compound's ability to chelate metal ions essential for microbial enzyme function.[4] The addition of electron-donating groups (e.g., methyl) to an attached phenyl ring further boosted the activity in some series.[4]

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative pyrazole derivatives from the literature, showcasing their efficacy against various pathogens. A lower MIC value indicates higher potency.

Compound Class/Reference IDKey Structural FeaturesS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)A. niger (Fungus)Reference
Pyrazole-Hydrazone Phenyl-pyrazole with hydrazone linker12.5 µg/mL>50 µg/mL--[3]
Pyrazole-Thiazole Hybrid Pyrazole linked to thiazole1.9 µg/mL >100 µg/mL--[3]
Carbothiohydrazide 21a Pyrazole-carbothiohydrazide, p-tolyl group62.5 µg/mL125 µg/mL7.8 µg/mL 2.9 µg/mL [4][6]
Carbothiohydrazide 21c Pyrazole-carbothiohydrazide, p-Cl-phenyl125 µg/mL125 µg/mL15.6 µg/mL15.6 µg/mL[4][6]
Pyrano[2,3-c]pyrazole 3c Fused pyran ring, nitro substituentGood Activity ¹Good Activity ¹Moderate Activity¹Moderate Activity¹[7]
Standard Control (Ciprofloxacin) Fluoroquinolone Antibiotic~1 µg/mL~0.5 µg/mLN/AN/A[8]
Standard Control (Clotrimazole) Antifungal AgentN/AN/A~15.6 µg/mL~15.6 µg/mL[4]

¹Qualitative data reported; specific MIC values not provided in the source.

Analysis of Comparative Data: The data clearly illustrate that structural modifications lead to significant differences in potency and spectrum. The Pyrazole-Thiazole hybrid shows excellent activity against Gram-positive MRSA but is less effective against Gram-negative bacteria. Conversely, the Carbothiohydrazide derivative 21a demonstrates remarkable broad-spectrum activity, proving particularly potent against the tested fungi, even outperforming the standard drug Clotrimazole against A. niger.[4][6] The improved performance of 21a over 21c highlights the impact of the electronic properties of the substituent on the phenyl ring.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the generation of reliable and reproducible data, a standardized methodology is paramount. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] Adherence to protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) is critical for inter-laboratory comparability.[11][12]

Causality Behind Experimental Choices:
  • Medium : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most non-fastidious pathogens.[9] The cation adjustment (Ca²⁺, Mg²⁺) is crucial for the activity of certain classes of antibiotics.

  • Inoculum Standardization : The bacterial suspension is standardized to a 0.5 McFarland turbidity standard to ensure a consistent starting concentration of bacteria (~1.5 x 10⁸ CFU/mL). This is a critical step; an inoculum that is too dense or too sparse will lead to erroneous MIC values.[11]

  • Serial Dilution : A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a clinically relevant range.

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_assay Assay & Incubation cluster_results Results A 1. Prepare 2-fold serial dilutions of Pyrazole compound in 96-well plate F 6. Inoculate each well of the 96-well plate (except negative control) A->F B 2. Culture bacteria on agar plate (18-24h) C 3. Select isolated colonies to make a suspension in saline B->C D 4. Adjust suspension to 0.5 McFarland Standard C->D E 5. Dilute standardized suspension to final working concentration D->E E->F G 7. Incubate plate at 35-37°C for 16-20h F->G H 8. Read plate visually or with a plate reader G->H I 9. Determine MIC: Lowest concentration with no visible growth H->I

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Preparation of Compound Plate : a. In a 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a given row. b. Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO). Dilute this stock in CAMHB to achieve 4x the highest desired final concentration. c. Add 100 µL of this 4x starting concentration to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. e. Wells 11 (growth control) and 12 (sterility control) should contain only 50 µL of CAMHB at this stage. You now have a plate with serially diluted compound (50 µL/well).

  • Preparation of Bacterial Inoculum : a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer. e. Make a further 1:150 dilution of this adjusted suspension in CAMHB. This is the final working inoculum, which will result in a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation : a. Add 50 µL of the final working inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). b. The final volume in wells 1-11 is now 100 µL. c. Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determining the MIC : a. After incubation, check the controls. Well 11 (growth control) should show distinct turbidity. Well 12 (sterility control) should remain clear. b. The MIC is the lowest concentration of the pyrazole compound that completely inhibits visible growth of the organism.[10] This is identified by finding the first clear well in the dilution series (wells 1-10).

Conclusion and Future Outlook

The pyrazole scaffold is unequivocally a platform of significant promise in the quest for new antimicrobial agents. The evidence indicates that specific structural classes, such as pyrazole-thiazole hybrids and pyrazole-carbothiohydrazides, exhibit potent and, in some cases, broad-spectrum activity against clinically relevant pathogens.[3][4][6] The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

  • Lead Optimization : Systematically modifying the most potent compounds to enhance their efficacy, broaden their spectrum, and improve their pharmacological properties.

  • Mechanism Deconvolution : Employing advanced molecular and cellular techniques to definitively identify the biological targets of novel pyrazole series.

  • In Vivo Evaluation : Progressing the most promising candidates from in vitro testing to animal models of infection to assess their efficacy and safety in a physiological context.

By leveraging the versatile chemistry of the pyrazole nucleus and adhering to rigorous, standardized evaluation protocols, the scientific community can continue to develop this important class of compounds into viable clinical candidates to combat the global threat of antimicrobial resistance.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). RSC Medicinal Chemistry.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry (IJC).
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). STAR Protocols.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antimicrobial Susceptibility Testing. (n.d.).
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Der Pharma Chemica.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-ethyl-1H-pyrazole, a heterocyclic compound often used as a building block in pharmaceutical synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of why these measures are critical for your protection.

Hazard Profile of Pyrazole Derivatives: An Evidence-Based Approach

While a detailed toxicological profile for this compound specifically is not extensively documented in readily available literature, the hazard profile can be reliably inferred from data on structurally similar pyrazole derivatives. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks.

The primary hazards associated with pyrazole-class compounds include:

  • Skin Irritation (H315): Direct contact can lead to redness, inflammation, and discomfort.[2][3][4][5]

  • Serious Eye Irritation (H319): Vapors or splashes can cause significant eye damage.[2][3][4][5][6]

  • Respiratory Tract Irritation (H335): Inhalation of dust or vapors may irritate the respiratory system.[3][4][5]

  • Acute Oral Toxicity (H302): Ingestion can be harmful.[4][5][6]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.

Core Directive: Your Personal Protective Equipment Ensemble

The selection of PPE is dictated by a risk assessment of the procedures being performed. For handling this compound in a research and development setting, the following ensemble provides a self-validating system of protection.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves (chemotherapy-grade, meeting ASTM D6978 standard).The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier in case of a breach. Nitrile offers good chemical resistance. Powder-free gloves prevent aerosolization of hazardous drug particles.[7]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier, protecting the entire face from splashes. Standard safety glasses are insufficient.
Body Protection Disposable, solid-front, long-sleeved gown with knit or elastic cuffs.Protects the skin and personal clothing from contamination. The closed-cuff design creates a seal with the inner glove, preventing exposure at the wrist.[7]
Respiratory Protection An N95 or higher-rated respirator.[8]Required when handling the solid compound outside of a certified chemical fume hood or if aerosol generation is possible. Surgical masks offer no protection against chemical vapors or fine particulates.[8]

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond PPE selection to encompass the entire workflow. The following procedural guidance ensures safety at every stage of handling this compound.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Designate Work Area (Fume Hood) prep2 Assemble All Materials (Chemical, Glassware, Waste) prep1->prep2 prep3 Don Full PPE (See Protocol Below) prep2->prep3 handle1 Weigh/Transfer Chemical Inside Fume Hood prep3->handle1 Begin Work handle2 Perform Reaction/ Procedure handle1->handle2 handle3 Keep Containers Closed When Not in Use [9] handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Conclude Work clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE (See Protocol Below) clean2->clean3 clean4 Wash Hands Thoroughly [2] clean3->clean4

Caption: Workflow for safely handling this compound.

Step-by-Step Protocol: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown: Put on the gown, ensuring it is fully fastened in the back.[9]

  • Respirator: If required, perform a seal check on your N95 respirator.

  • Goggles & Face Shield: Position goggles securely, followed by the face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the gown's cuffs. Don the second pair of gloves over the first.[10]

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Gown & Inner Gloves: Remove the gown by rolling it away from your body. As you roll it down your arms, peel off the inner gloves simultaneously, so they are contained within the gown. Dispose of the bundle immediately.

  • Exit the Immediate Work Area.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[2][5][11]

Emergency Procedures and Disposal Plan

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][11] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][11] If you feel unwell, call a poison center or doctor.[5]

  • Ingestion: Rinse the mouth with water.[11] Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

Spill Management:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing full PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[12]

  • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4][11]

  • Decontaminate the spill area.

  • Do not allow the spilled material to enter drains or waterways.[4][12]

Disposal Plan: All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in designated, clearly labeled, and sealed containers.

  • Dispose of the waste through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[5][6][11][13] Under no circumstances should this material be disposed of down the drain.[13][14]

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem. [Link]

  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling of Flammable Liquids. OSHA Safety Manuals. [Link]

  • Safety Data Sheet - 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2021). Angene Chemical. [Link]

  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Safe Handling of Flammable Liquids: Key Safety Tips. (2024). OSHA Training School. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). U.S. Chemical Storage. [Link]

  • USP Chapter <800>: Personal Protective Equipment. (2018). Pharmacy Times. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • SDS – SECTION 4 - Considerations for the Human Element. Society for Chemical Hazard Communication. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.